(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Description
BenchChem offers high-quality (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-(3,5-dimethylanilino)acetic acid |
InChI |
InChI=1S/C16H16ClNO2/c1-10-7-11(2)9-14(8-10)18-15(16(19)20)12-3-5-13(17)6-4-12/h3-9,15,18H,1-2H3,(H,19,20) |
InChI Key |
MYWIZAKXPKGZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)C |
Origin of Product |
United States |
synthesis pathway and reaction conditions for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Synthesis Pathway and Reaction Conditions for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid: A Petasis Borono-Mannich Approach
Executive Summary
The target molecule, (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid, is a highly functionalized N -aryl- C -aryl glycine derivative. The most direct, atom-economical, and stereochemically adaptable route to synthesize this compound is the Petasis Borono-Mannich multicomponent reaction (MCR) [1]. Unlike traditional Strecker syntheses that require toxic cyanide sources and harsh subsequent hydrolysis[1], the Petasis reaction operates under mild conditions, utilizing glyoxylic acid, 3,5-dimethylaniline, and 4-chlorophenylboronic acid to construct the target molecule in a single, convergent step[2].
Mechanistic Pathway (The "Why")
The synthesis is a classic three-component coupling driven by the unique reactivity of organoboronic acids[3]. Understanding the causality of this mechanism is critical for troubleshooting and optimizing the synthesis.
-
Iminium Ion Formation : The reaction initiates with the condensation of 3,5-dimethylaniline and glyoxylic acid. The electron-donating methyl groups on the aniline ring enhance its nucleophilicity, facilitating rapid attack on the aldehyde carbon of glyoxylic acid to form an imine/iminium intermediate[4].
-
Boronate Complexation : The carboxylic acid moiety of glyoxylic acid plays a critical directing role. It coordinates with the electron-deficient boron atom of 4-chlorophenylboronic acid, forming a reactive, tetracoordinate "ate" complex[3]. This proximity effect is the thermodynamic engine of the reaction, ensuring high regioselectivity.
-
Intramolecular Aryl Transfer : The 4-chlorophenyl group migrates intramolecularly from the boronate complex to the electrophilic iminium carbon. This irreversible C–C bond formation yields the target α -amino acid while expelling boric acid as a benign, water-soluble byproduct[2].
Fig 1: Mechanistic pathway of the Petasis Borono-Mannich reaction for the target compound.
Reaction Conditions & Optimization (The "How")
While the Petasis reaction is remarkably robust, optimizing the reaction conditions is critical for maximizing yield and minimizing side reactions, such as the protodeboronation of the boronic acid[3]. The choice of solvent and additives directly influences the transition state stability of the boronate complex[4].
Table 1: Quantitative Optimization of Reaction Conditions
| Solvent | Temp | Additive | Time | Expected Yield | Mechanistic Rationale |
| DCM | 25 °C | None | 24 h | 70–80% | Standard non-polar conditions; provides excellent solubility for all organic reagents[2]. |
| EtOH | 80 °C | None | 12 h | 85–90% | Protic solvent facilitates proton transfer; thermal energy accelerates C–C bond formation[4]. |
| CPME | 80 °C | None | 12 h | 80–85% | Green solvent alternative; high boiling point allows thermal acceleration without high pressure[4]. |
| DCM | 25 °C | TFA (10 mol%) | 6 h | >90% | Brønsted acid catalyzes iminium ion formation, accelerating the rate-determining step[3]. |
Recommendation: For laboratory-scale synthesis, DCM with 10 mol% TFA at room temperature offers the best balance of reaction speed, energy efficiency, and high yield.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in purification logic. Because the product is an amphoteric amino acid, it allows for a highly reliable acid-base extraction sequence that naturally separates the target from unreacted starting materials.
Reagents:
-
Glyoxylic acid monohydrate (1.0 eq, 1.0 mmol, 92 mg)
-
3,5-Dimethylaniline (1.0 eq, 1.0 mmol, 121 mg)
-
4-Chlorophenylboronic acid (1.2 eq, 1.2 mmol, 187 mg)
-
Trifluoroacetic acid (TFA) (0.1 eq, 0.1 mmol, 7.6 µL)
-
Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
Iminium Formation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve glyoxylic acid monohydrate and 3,5-dimethylaniline in 5.0 mL of DCM. Add TFA (10 mol%). Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete conversion to the iminium intermediate before the boronic acid is introduced, preventing premature degradation of the boron species.
-
Boronate Complexation & Coupling: Add 4-chlorophenylboronic acid (1.2 eq) in one portion. Causality: A slight excess of boronic acid is used to compensate for competitive protodeboronation (yielding chlorobenzene)[3]. Stir the mixture vigorously at room temperature for 6–12 hours.
-
Reaction Quenching: Monitor by TLC (Hexanes:EtOAc 7:3). Once the aniline is consumed, concentrate the reaction mixture under reduced pressure to remove DCM and TFA.
-
Self-Validating Purification (Acid-Base Extraction):
-
Dissolve the crude residue in 15 mL of saturated aqueous NaHCO3 (pH ~8).
-
Wash the aqueous layer with Ethyl Acetate (3 × 10 mL). Logic: At pH 8, the target amino acid is a water-soluble carboxylate anion. The EtOAc wash removes unreacted aniline, chlorobenzene (byproduct), and residual boronic acid.
-
Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~3 (the isoelectric point of the N -aryl glycine).
-
Extract the precipitated/cloudy aqueous layer with fresh Ethyl Acetate (3 × 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the pure (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid as a solid.
-
Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target.
Analytical Validation
To confirm the structural integrity of the synthesized compound, perform the following analyses:
-
LC-MS (ESI+): Look for the [M+H]+ peak at m/z≈290.1 . The presence of the chlorine atom will be definitively confirmed by a characteristic 3:1 isotopic pattern at m/z 290 and 292.
-
1 H NMR (400 MHz, DMSO- d6 ): The defining diagnostic peak is the highly deshielded α -proton (CH chiral center) appearing as a singlet or broad doublet (if coupling with the NH proton) around δ 5.0–5.5 ppm. The two methyl groups on the aniline ring will appear as a strong singlet integrating to 6H near δ 2.1 ppm.
References
-
Guerrera, C. A., & Ryder, T. R. (2016). The Petasis Borono-Mannich Multicomponent Reaction. ACS Symposium Series.[Link]
-
Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews.[Link]
-
Saeed, S., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules.[Link]
-
Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules.[Link]
Sources
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Physicochemical and Synthetic Profiling of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic Acid
Executive Summary & Structural Significance
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is a highly functionalized unnatural amino acid belonging to the α -arylglycine family. In modern medicinal chemistry, N -arylamino acids serve as critical pharmacophores and versatile building blocks for peptidomimetics, enzyme inhibitors, and targeted therapeutics [1].
Unlike standard aliphatic amino acids, the incorporation of both a halogenated aryl ring and a sterically hindered aniline moiety at the α -carbon imparts unique physicochemical properties. These structural features drastically alter the molecule's lipophilicity, restrict its conformational freedom, and enhance its resistance to proteolytic and metabolic degradation, making it an ideal candidate for rational drug design targeting deep, hydrophobic protein pockets.
Physicochemical Properties & Molecular Characterization
Understanding the exact quantitative metrics of this compound is the first step in predicting its pharmacokinetic behavior and validating its synthesis [3]. The table below summarizes the core physicochemical data, calculated to facilitate high-resolution mass spectrometry (HRMS) and structure-activity relationship (SAR) profiling.
| Property | Value | Causality / Analytical Significance |
| Chemical Formula | C16H16ClNO2 | Defines the atomic composition and dictates the isotopic envelope. |
| Molecular Weight | 289.76 g/mol | Falls well within Lipinski's Rule of 5, indicating excellent potential for oral bioavailability. |
| Monoisotopic Mass | 289.087 Da | The critical target value for HRMS (ESI+) validation; the [M+H]+ ion will appear at m/z 290.09. |
| Predicted LogP | ~4.2 | High lipophilicity favors membrane permeability but necessitates formulation strategies for aqueous solubility. |
| H-Bond Donors | 2 (-NH, -OH) | Facilitates critical hydrogen bonding with target protein backbones (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (N, O, O) | Enables interaction with hydrogen-bond donating residues like Serine, Threonine, or Tyrosine. |
| SMILES String | CC1=CC(=CC(=C1)C)NC(C2=CC=C(C=C2)Cl)C(=O)O | Unambiguous linear representation for computational docking and cheminformatics databases. |
Rationale for Structural Design (SAR Insights)
Every functional group in (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid serves a distinct, causal purpose in biological targeting:
-
The α -Amino Acid Core: Acts as the primary binding anchor. The carboxylic acid can form robust electrostatic salt bridges with basic residues (Arginine, Lysine) in a receptor pocket, while the secondary amine acts as a directed hydrogen bond donor.
-
The 4-Chlorophenyl Ring: Halogenation at the para-position serves a dual purpose. Pharmacokinetically, it blocks Cytochrome P450-mediated para-hydroxylation, significantly increasing the molecule's metabolic half-life. Pharmacodynamically, the electron-withdrawing chlorine atom can engage in halogen bonding and optimally fill lipophilic sub-pockets.
-
The 3,5-Dimethylphenylamino Moiety: The meta-methyl groups create severe steric bulk. This restricts the rotational freedom around the N−Cα bond, effectively "locking" the molecule into a specific bioactive conformation. This pre-organization reduces the entropic penalty typically incurred upon target binding.
Figure 1: Structure-Activity Relationship (SAR) logic mapping structural components to target binding.
Synthetic Methodology: The Petasis Borono-Mannich Approach
While traditional SN2 substitution of α -bromo-phenylacetic acids with anilines is possible, it often suffers from over-alkylation and requires highly lachrymatory reagents [2]. As an expert alternative, the Petasis Borono-Mannich multi-component reaction (MCR) provides a highly efficient, atom-economical, and self-validating route to α -arylglycines [4].
Step-by-Step Experimental Protocol
-
Step 1: Iminium Ion Generation
-
Action: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equiv, 10 mmol) and glyoxylic acid monohydrate (1.0 equiv, 10 mmol) in 30 mL of absolute ethanol. Stir at room temperature for 30 minutes.
-
Causality: Glyoxylic acid provides the two-carbon acetate backbone. The aldehyde rapidly condenses with the primary amine to form an electrophilic iminium ion intermediate. Ethanol is specifically chosen as the solvent because it solubilizes the subsequent boronic acid and facilitates the proton transfer steps required later in the catalytic cycle.
-
-
Step 2: Boronate Complexation and Transfer
-
Action: Add 4-chlorophenylboronic acid (1.2 equiv, 12 mmol) to the stirring mixture. Seal the flask and stir vigorously for 24 hours at room temperature.
-
Causality: The boronic acid coordinates with the carboxylic acid moiety of the iminium intermediate, forming a cyclic "ate" complex. This coordination is critical: it acts as an intramolecular directing group, forcing the nucleophilic delivery of the 4-chlorophenyl group directly to the imine carbon, establishing the α -chiral center.
-
-
Step 3: Isoelectric Isolation (Self-Validating Workup)
-
Action: Evaporate the ethanol under reduced pressure. Partition the crude residue between ethyl acetate (50 mL) and 1M NaOH (50 mL). Discard the organic layer (removes unreacted aniline). Carefully acidify the aqueous layer with 1M HCl to pH 4.0 - 4.5 . Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
-
Causality: The product is an amphoteric zwitterion. Adjusting the pH to its exact isoelectric point (pI ≈ 4.2) neutralizes its net charge, maximizing its hydrophobicity and forcing it to precipitate. Self-Validation: If no precipitate forms at pH 4.5, the Petasis coupling has failed to form the amino acid core.
-
Figure 2: Multi-component Petasis borono-Mannich synthetic workflow and isolation logic.
Analytical Validation System
To definitively confirm the chemical structure of the synthesized (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid, the following analytical workflow must be executed:
-
1 H NMR Spectroscopy (400 MHz, DMSO- d6 ):
-
Diagnostic Peak: Look for a distinct singlet integrating to 1H between δ 5.00 - 5.50 ppm. This corresponds to the α -methine proton. Its severe downfield shift is caused by the combined electron-withdrawing effects of the adjacent carboxylate, the 4-chlorophenyl ring, and the aniline nitrogen.
-
Confirmation of Aniline: A strong singlet integrating to 6H near δ 2.20 ppm will confirm the presence of the two symmetric methyl groups on the 3,5-dimethylphenyl ring.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Operate in positive Electrospray Ionization (ESI+) mode. The spectrum must show the protonated molecular ion [M+H]+ at m/z 290.09.
-
Crucially, due to the natural abundance of the 37 Cl isotope, a secondary peak at m/z 292.09 must be present at approximately 33% the intensity of the parent peak, definitively proving the incorporation of the 4-chlorophenyl moiety.
-
-
Infrared (IR) Spectroscopy:
-
Verify the presence of the carboxylic acid C=O stretch at ∼ 1710 cm −1 and the secondary amine N−H stretch at ∼ 3300 cm −1 .
-
Preliminary Cytotoxicity Screening of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid in Human Cell Lines: A Comprehensive Technical Guide
Executive Summary & Scientific Rationale
The compound (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid belongs to the N-phenylamino acetic acid class of small molecules. Structurally, it shares the 2-arylacetic acid pharmacophore with well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. While this structural motif is highly effective for target binding (e.g., cyclooxygenase inhibition), it is notoriously associated with idiosyncratic drug-induced liver injury (DILI) and renal toxicity[1].
As a Senior Application Scientist, I emphasize that relying solely on a single viability metric (like MTT) often leads to a misinterpretation of a compound's safety profile. The N-phenylamino acetic acid scaffold is highly susceptible to hepatic bioactivation into reactive acyl glucuronides, which subsequently form protein adducts and induce profound mitochondrial uncoupling[2]. Therefore, assessing the cytotoxicity of this compound requires a multi-parametric, self-validating screening matrix that interrogates metabolic viability, membrane integrity, and mitochondrial function simultaneously.
Cell Line Selection: The Causality Behind the Models
To ensure high-fidelity data, the choice of in vitro models must reflect the compound's predicted pharmacokinetic liabilities.
-
HepaRG (Human Hepatic Model): We specifically select HepaRG over the commonly used HepG2 line. HepG2 cells lack sufficient basal expression of crucial Phase I (CYP2C9, CYP3A4) and Phase II (UGT2B7) metabolizing enzymes. Because the toxicity of 2-arylacetic acids is heavily metabolism-dependent[1], using a metabolically competent cell line like HepaRG is mandatory to prevent false-negative toxicity results.
-
HEK293 (Human Embryonic Kidney): Selected to assess basal renal toxicity, as acidic lipophilic compounds often concentrate in the proximal tubules, affecting renal clearance pathways.
-
PBMC (Peripheral Blood Mononuclear Cells): Utilized to assess basal systemic toxicity and potential immune-cell cytotoxicity, which is a precursor to hapten-mediated immune responses.
The Self-Validating Experimental Workflow
A robust screening protocol must be a self-validating system. Every assay must contain internal controls to rule out assay interference (e.g., the compound absorbing light at the assay's readout wavelength).
Tier 1: Metabolic Viability (CCK-8 Assay)
We replace the traditional MTT assay with the Cell Counting Kit-8 (CCK-8). Causality: MTT requires crystal solubilization with DMSO, which terminates the experiment and introduces pipetting errors. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. This allows for continuous, real-time kinetic monitoring of the same cell population without inducing cell death[3].
Tier 2: Membrane Integrity (LDH Release Assay)
Causality: A drop in CCK-8 signal only indicates a loss of metabolic activity (which could merely be cytostasis). To confirm actual cell death, we measure Lactate Dehydrogenase (LDH). LDH is a stable cytoplasmic enzyme; its presence in the extracellular media is a direct, quantifiable indicator of plasma membrane rupture associated with necrosis or late-stage apoptosis[4][5].
Step-by-Step Methodologies
Protocol A: CCK-8 Cell Viability Assay
-
Cell Seeding: Seed HepaRG or HEK293 cells at 1×104 cells/well in 100 µL of complete media in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media (Concentration range: 0.1 µM to 200 µM). Critical: Ensure final DMSO concentration never exceeds 0.1% v/v to prevent solvent-induced toxicity.
-
Treatment: Aspirate seeding media and apply 100 µL of the drug-containing media to the wells. Include all controls listed in Table 1. Incubate for 24h and 48h.
-
Reagent Addition: Add 10 µL of CCK-8 reagent directly to each well[3]. Avoid introducing bubbles, which scatter light and skew optical density (OD) readings.
-
Incubation & Readout: Incubate for 1–4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.
Protocol B: LDH Release Assay (Multiplexed)
-
Supernatant Transfer: 45 minutes prior to the end of the 24h/48h drug treatment period, add 10 µL of Lysis Buffer to the "Maximum Release Control" wells[4].
-
Harvest: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate.
-
Enzymatic Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well[5].
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Termination & Readout: Add 50 µL of Stop Solution to each well. Measure absorbance at 490 nm.
Data Presentation & Interpretation
To ensure scientific integrity, all quantitative data must be evaluated against strict validation criteria and interpreted holistically.
Table 1: Experimental Controls and Validation Criteria
| Control Type | Composition | Purpose | Acceptance Criteria |
| Vehicle Control | Media + 0.1% DMSO | Establishes 100% baseline viability. | OD variation < 5% between replicates. |
| Positive Control | Media + 0.1% Triton X-100 | Induces 100% cell death (Max LDH release). | LDH signal > 10x Vehicle Control. |
| Colorimetric Blank | Media + Drug (No Cells) | Accounts for the drug's intrinsic absorbance at 450 nm / 490 nm. | Subtracted from experimental OD values. |
| Spontaneous Release | Media + Cells (Untreated) | Measures basal cell death in culture. | LDH signal < 10% of Positive Control. |
Table 2: Multi-Parametric Cytotoxicity Interpretation Matrix
| CCK-8 (Viability) | LDH (Membrane) | ATP (Mitochondria) | Mechanistic Interpretation |
| Normal | Normal | Normal | Non-cytotoxic at the tested concentration. |
| Decreased | Normal | Normal | Cytostatic effect: Cell proliferation is halted, but cells are not dying. |
| Decreased | Normal | Decreased | Early Apoptosis / Mitochondrial Uncoupling: Classic NSAID-like toxicity. Energy failure precedes membrane rupture. |
| Decreased | Highly Elevated | Decreased | Necrosis / Late Apoptosis: Complete catastrophic failure of the cell. |
Mechanistic Pathway Visualization
Based on the structural homology of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid to known hepatotoxic agents, the following diagram illustrates the predicted causality of its cytotoxicity.
Figure 1: Proposed mechanistic pathway of hepatotoxicity induced by N-phenylamino acetic acid.
References
-
[2] Mechanistic Studies on the Bioactivation of Diclofenac: Identification of Diclofenac-S-acyl-glutathione in Vitro in Incubations with Rat and Human Hepatocytes. Chemical Research in Toxicology - ACS Publications.[Link]
-
[1] Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity. PubMed (NIH).[Link]
-
[3] MTT vs. WST-1 vs. CCK-8: Sensitivity Comparison & Guide. CLYTE Technologies.[Link]
-
[4] Introducing the CytoTox-ONE™ Homogeneous Membrane Integrity Assay. Promega Corporation.[Link]
Sources
pharmacokinetic profiling and ADME properties of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
An In-Depth Technical Guide to the Preclinical Pharmacokinetic and ADME Profiling of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Authored by a Senior Application Scientist
Subject: Comprehensive ADME-PK Framework for a Novel N-Phenylacetic Acid Derivative
For: Drug Discovery and Development Teams, Pharmacokinetics and Drug Metabolism Professionals, and Medicinal Chemists
Executive Summary
This technical guide outlines a comprehensive strategy for the characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of the novel compound, (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid. As direct empirical data for this molecule is not publicly available, this document establishes a predictive profile based on its structural analogy to known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), particularly N-phenylacetic acid derivatives. We will detail the scientific rationale behind a tiered, systematic experimental approach, provide actionable protocols for key assays, and project the likely metabolic fate and disposition of the compound. This framework is designed to de-risk development by identifying potential liabilities early and building a robust data package for candidate selection.
Introduction and Structural Rationale
The compound of interest, (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid, belongs to the aryl- and heteroaryl-acetic acid class of molecules. This structural class is notable for its prevalence in non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and indomethacin.[1][2] The core scaffold, comprising an acetic acid moiety linked to an aromatic system, is fundamental to the anti-inflammatory and analgesic activities of many NSAIDs.[1]
The specific substitutions on this scaffold—a 4-chlorophenyl group and a 3,5-dimethyl-phenylamino bridge—will critically influence its physicochemical properties and subsequent ADME profile. Based on this structure, we can formulate several key hypotheses that will guide our experimental design:
-
Lipophilicity: The presence of two aromatic rings, a chloro-substituent, and two methyl groups suggests moderate to high lipophilicity, which will likely result in good membrane permeability but may also lead to high plasma protein binding and potential for metabolic turnover.
-
Acidity: The carboxylic acid group (pKa ~4-5) will be ionized at physiological pH, impacting solubility, distribution, and interaction with transporters.
-
Metabolic Handles: The molecule presents several sites for metabolic attack: the carboxylic acid for conjugation, the aromatic rings for hydroxylation, and the benzylic methyl groups for oxidation. The 3,5-dimethylaniline moiety, in particular, requires careful metabolic assessment due to the potential for N-hydroxylation, a pathway sometimes associated with the formation of reactive metabolites.[3][4]
Our objective is to systematically test these hypotheses through a phased approach, moving from high-throughput in vitro screens to more complex in vivo studies.
Tier 1: Foundational In Vitro ADME Profiling
The initial phase of characterization focuses on establishing the fundamental physicochemical and metabolic properties of the compound. These assays are designed to be rapid, cost-effective, and provide critical data to guide early-stage decision-making and medicinal chemistry efforts.[5]
Physicochemical Properties
Understanding the intrinsic properties of the molecule is the bedrock of any ADME assessment.
| Parameter | Experimental Method | Rationale and Expected Outcome |
| Aqueous Solubility | Thermodynamic (Shake-flask) or Kinetic (Nephelometry) | Rationale: Poor solubility can be a major impediment to oral absorption and formulation development. The acidic nature of the compound suggests pH-dependent solubility. Expected Outcome: Low solubility at acidic pH, increasing significantly above its pKa. |
| Lipophilicity (LogD) | Shake-flask (octanol/buffer) or Potentiometric Titration | Rationale: LogD at physiological pH (7.4) is a key predictor of permeability, protein binding, and metabolic liability. Expected Outcome: Moderate to high LogD (likely in the 2-4 range) due to the aromatic and halogen features. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) or Ultracentrifugation | Rationale: High protein binding limits the free fraction of the drug available to exert its pharmacological effect and be cleared. N-phenylacetic acid derivatives often exhibit high binding to albumin. Expected Outcome: High (>95%) plasma protein binding is anticipated. |
In Vitro Permeability and Efflux
Assessing the ability of the compound to cross biological membranes is critical for predicting oral absorption.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane). The donor wells are filled with a buffered solution of the test compound.
-
Incubation: The filter plate is placed into a 96-well acceptor plate containing buffer, and the assembly is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.
-
Analysis: The effective permeability (Pe) is calculated. High and low permeability controls (e.g., propranolol and furosemide) are run in parallel.
Causality and Next Steps: A high Pe value in PAMPA suggests good passive diffusion. If permeability is low, a Caco-2 cell-based assay should be performed to investigate the role of active transport and efflux, particularly by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Metabolic Stability Assessment
This is the first look at the compound's susceptibility to metabolism, which determines its intrinsic clearance and half-life.
| Assay System | Primary Objective | Rationale and Predicted Outcome |
| Liver Microsomes | Assess Phase I (CYP450-mediated) metabolism. | Rationale: Microsomes contain the majority of CYP450 enzymes responsible for oxidative metabolism. The aromatic rings and methyl groups are likely sites of oxidation. Predicted Outcome: Moderate to high clearance, given the multiple potential sites for CYP450 attack. |
| Hepatocytes | Assess combined Phase I and Phase II metabolism. | Rationale: Hepatocytes contain both CYP450s and conjugating enzymes (e.g., UGTs). This provides a more complete picture of hepatic clearance. The carboxylic acid is a prime substrate for glucuronidation. Predicted Outcome: Clearance in hepatocytes is expected to be higher than in microsomes, indicating a significant contribution from Phase II conjugation. |
Experimental Workflow: Metabolic Stability in Human Liver Microsomes
Caption: Workflow for determining metabolic stability in liver microsomes.
Tier 2: Mechanistic In Vitro ADME Studies
With foundational data in hand, the next tier of experiments aims to elucidate specific mechanisms of metabolism and potential drug-drug interactions (DDI).
CYP450 Reaction Phenotyping and Inhibition
It is crucial to identify which CYP450 isozymes are responsible for metabolizing the compound and whether the compound inhibits these enzymes.
-
Reaction Phenotyping: This is accomplished using recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes to pinpoint the contribution of major isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).
-
CYP Inhibition (IC50): The compound is screened against major CYP isoforms using probe substrates to determine its potential to cause clinical drug-drug interactions. Given its structural similarity to NSAIDs, which often interact with CYP2C9, this isoform should be a key focus.
Metabolite Identification
Rationale: Identifying the major metabolites is essential for understanding clearance pathways and assessing whether any metabolites are pharmacologically active or potentially toxic. Based on the structure and data from related N-aryl acetic acids, we can predict several metabolic pathways.[6][7]
Predicted Metabolic Pathways for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Caption: Predicted major metabolic pathways for the target compound.
Experimental Approach: An incubation of the compound with human hepatocytes is performed. The resulting mixture is analyzed by high-resolution LC-MS/MS. Metabolite structures are elucidated based on their mass-to-charge ratio and fragmentation patterns.
Tier 3: In Vivo Pharmacokinetic Studies
The culmination of the preclinical ADME assessment is the in vivo PK study, typically conducted in a rodent species (e.g., Sprague-Dawley rat) to start. This provides definitive data on how the drug behaves in a whole organism.[3]
Study Design
A crossover design is often employed where a cohort of animals receives the drug via both intravenous (IV) and oral (PO) administration, with a washout period in between.
| Parameter | IV Administration | PO Administration |
| Dose | 1-2 mg/kg | 5-10 mg/kg |
| Vehicle | Solubilizing agent (e.g., Solutol/Ethanol/Water) | Aqueous suspension (e.g., 0.5% methylcellulose) |
| Sampling | Serial blood sampling (e.g., 0, 2, 5, 15, 30 min; 1, 2, 4, 8, 24 h) | Serial blood sampling (e.g., 0, 15, 30 min; 1, 2, 4, 8, 24 h) |
| Analysis | LC-MS/MS quantification of drug in plasma | LC-MS/MS quantification of drug in plasma |
Key Pharmacokinetic Parameters to Determine
The data from the in vivo study are used to calculate critical PK parameters that describe the drug's disposition.
| Parameter | Definition | Significance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential acute toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents total drug exposure. |
| t½ | Elimination Half-life | Determines dosing interval and time to steady state. |
| CL | Clearance | The volume of plasma cleared of drug per unit time. |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes. |
| F (%) | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Calculation of Bioavailability (F): F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Synthesis and Conclusion
The systematic evaluation of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid, guided by its structural characteristics and the known behavior of analogous N-phenylacetic acids, provides a robust pathway for its preclinical development. The initial in vitro screens will quickly identify any major liabilities in solubility, permeability, or metabolic stability. Mechanistic studies will then build a deeper understanding of its clearance pathways and DDI potential, with a particular focus on the metabolism of the 3,5-dimethylaniline moiety. Finally, well-designed in vivo studies in rodents will provide the definitive pharmacokinetic profile, including its all-important oral bioavailability.
This comprehensive ADME-PK package is essential for making an informed decision on the compound's progression as a clinical candidate. It provides the necessary data to predict human pharmacokinetics, inform dose selection for first-in-human studies, and ensure a solid foundation for regulatory submissions.
References
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In vivo modulation of the inflammatory response by nonsteroidal antiinflammatory drug-related compounds that trigger L-selectin shedding. PubMed. [Link]
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Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. PubMed. [Link]
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Aryl and Heteroaryl Acetic Acid. Scribd. [Link]
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How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. BioAgilytix. [Link]
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Metabolism of arylacetic acids. 1. The fate of 1-naphthylacetic acid and its variation with species and dose. PubMed. [Link]
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Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. [Link]
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Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). JPPRes. [Link]
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Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. ScienceDirect. [Link]
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Comparative safety, pharmacokinetics, and off-target assessment of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane in mouse and dog: implications for therapeutic development. Oxford Academic. [Link]
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Phenylacetic Acid. PharmaCompass. [Link]
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Studies on the metabolism of arylacetic acids. 5. The metabolic fate of 2-naphthylacetic acid in the rat, rabbit and ferret. PubMed. [Link]
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Metabolic Changes of Drugs and Related Organic Compounds. SlideShare. [Link]
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PHENYLACETIC ACID C8H8O2. Inchem. [Link]
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3,5-Dimethylaniline: A Key Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. National Center for Biotechnology Information. [Link]
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Pharmacokinetic values for the title compounds and reference drugs obtained via Swiss ADME server. ResearchGate. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
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Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. PubMed. [Link]
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. National Center for Biotechnology Information. [Link]
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Identification of Adducts Formed by Reaction of N-Acetoxy-3,5-dimethylaniline with DNA. ACS Publications. [Link]
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3,5-Xylidine. Wikipedia. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Royal Society of Chemistry. [Link]
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HPLC method development and validation for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid. This guide is intended for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and a self-validating system, grounded in authoritative regulatory guidelines.
Introduction: Strategy for a Novel Analyte
Given the absence of established analytical methods for this specific compound, a systematic approach to method development is crucial. This application note will, therefore, detail a de novo method development strategy, followed by a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), as well as principles outlined in the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5] The objective is to establish a reliable, robust, and accurate HPLC method suitable for quality control and stability testing.
Foundational Principles: HPLC Method Development
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation and quantification of the analyte. The strategy will be based on the physicochemical characteristics inferred from the analyte's structure.
Initial Assessment and Analyte Characterization
A preliminary assessment of the analyte is the first step. Although specific experimental data for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is scarce, its structure suggests:
-
Solubility : Likely to be soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Aqueous solubility is expected to be low, especially at acidic pH.
-
Chromophore : The presence of multiple aromatic rings indicates strong UV absorbance, making UV detection a suitable choice.
-
pKa : The carboxylic acid group will have a pKa in the range of 3-5, while the secondary amine will have a pKa in a similar range. The ionization of these groups will be highly dependent on the mobile phase pH.
Selection of Chromatographic Mode and Stationary Phase
For a hydrophobic molecule with ionizable functional groups, reversed-phase HPLC is the most appropriate chromatographic mode.[6]
-
Stationary Phase : A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and provides a good starting point due to its hydrophobicity and wide availability. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a standard choice for initial method development.
Mobile Phase Optimization
The mobile phase composition is critical for achieving good separation and peak shape.
-
Organic Modifier : Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.
-
Aqueous Phase and pH Control : Since the analyte is an acid, controlling the pH of the mobile phase is essential to ensure consistent retention and peak shape. An acidic mobile phase (pH 2.5-3.5) will suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column and minimizing peak tailing. A phosphate or acetate buffer is suitable for this purpose.
-
Initial Gradient Elution : A gradient elution from a low to a high concentration of the organic modifier is recommended for the initial scouting runs to determine the approximate elution conditions and to elute any potential impurities with a wide range of polarities.
Detection Wavelength
The selection of an appropriate detection wavelength is crucial for achieving good sensitivity. A UV-visible spectrophotometer or a photodiode array (PDA) detector can be used. A PDA detector is advantageous as it allows for the determination of the optimal wavelength and can also provide information about peak purity. Based on structurally similar compounds, a starting wavelength in the range of 220-280 nm is recommended.[7]
Experimental Protocol: HPLC Method Development Workflow
This section provides a step-by-step protocol for the development of the HPLC method.
Materials and Reagents
-
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (for buffer preparation)
-
Orthophosphoric acid (for pH adjustment)
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Preparation of Solutions
-
Standard Stock Solution : Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution : Dilute the stock solution with the mobile phase to a suitable concentration for injection (e.g., 100 µg/mL).
-
Mobile Phase A (Aqueous) : Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B (Organic) : HPLC grade acetonitrile.
Method Development Workflow Diagram
Caption: A workflow diagram for the systematic development of the HPLC method.
Step-by-Step Development Protocol
-
Initial Scouting Gradient :
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA scan (200-400 nm)
-
-
Evaluation of Scouting Run :
-
Determine the retention time of the analyte.
-
Assess the peak shape (asymmetry and tailing).
-
Identify the optimal detection wavelength from the PDA data.
-
-
Optimization of Elution :
-
Based on the scouting run, develop a more focused gradient or an isocratic method. If the analyte elutes very quickly or very late, adjust the starting and ending percentages of the organic modifier. For a single analyte assay, an isocratic method is often preferred for its simplicity and robustness.
-
If an isocratic method is chosen, determine the optimal percentage of acetonitrile that provides a retention time of 3-10 minutes.
-
-
Fine-Tuning of Parameters :
-
pH : Investigate the effect of mobile phase pH (e.g., 2.5, 3.0, 3.5) on retention time and peak shape.
-
Flow Rate : Adjust the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to optimize run time and resolution.
-
Temperature : Evaluate the effect of column temperature (e.g., 25, 30, 35 °C) on peak shape and retention.
-
Final Optimized HPLC Method
The following table summarizes a hypothetical set of optimized chromatographic conditions resulting from the development process.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][8][9][10][11][12] The validation will be performed according to the ICH Q2(R2) guidelines.[1][5]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from the blank, placebo (if applicable), and degradation products. Peak purity index should be greater than 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80% to 120% of the test concentration. |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | - Repeatability (Intra-day) : RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day) : RSD ≤ 2.0% between two different days/analysts/instruments. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. System suitability criteria must be met. |
| System Suitability | - Tailing Factor : ≤ 2.0 - Theoretical Plates : ≥ 2000 - %RSD of Peak Area (n=6) : ≤ 2.0% |
Validation Workflow Diagram
Caption: A flowchart illustrating the key stages of the HPLC method validation process.
Detailed Validation Protocols
-
Inject a blank (mobile phase), a placebo solution (if applicable), and a standard solution of the analyte.
-
Confirm that there are no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte.
-
Analyze the stressed samples and check for the resolution between the analyte peak and any degradation product peaks.
-
Use a PDA detector to assess peak purity.
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Analyze the samples and calculate the percentage recovery at each level.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
-
Repeatability (Intra-day precision) :
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day precision) :
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the combined results from both sets of experiments.
-
-
Based on Signal-to-Noise Ratio :
-
Prepare a series of dilute solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope :
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
At each modified condition, perform a system suitability test and analyze a standard solution.
-
Evaluate the impact of these changes on the system suitability parameters and the assay results.
-
Before each validation run, and periodically during routine analysis, inject a standard solution six times.
-
Calculate the tailing factor, number of theoretical plates, and the %RSD of the peak areas.
-
Ensure that all system suitability parameters meet the pre-defined acceptance criteria.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the analysis of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid. By following a systematic approach to method development and adhering to the rigorous validation protocols outlined in the ICH guidelines, a reliable, accurate, and robust analytical method can be established. This ensures the quality and consistency of the analyte in research and development settings. The principles and protocols described herein are transferable to the analysis of other novel pharmaceutical compounds.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. <621> Chromatography. [Link]
-
Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ResearchGate. (2018). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Slideshare. (2016). ICH Q2 Analytical Method Validation. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaceutical Technology Europe. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
PubMed. (2016). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. [Link]
-
Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]
-
Chromatography Today. (2009). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15880, (4-Chlorophenyl)acetic acid. [Link]
-
NextSDS. (4-CHLORO-PHENYL)-(3,5-DIMETHYL-PHENYLAMINO)-ACETIC ACID. [Link]
-
Der Pharma Chemica. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Journal of Pharmaceutical Research International. (2021). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
Sources
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- 3. agilent.com [agilent.com]
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- 6. pharmtech.com [pharmtech.com]
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- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
In Vivo Dosing Strategies and Vehicle Selection for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol
Physicochemical Profiling & Causality in Vehicle Selection
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid (hereafter referred to as CDPAA ) is a synthetic small molecule characterized by a lipophilic backbone (a chlorophenyl ring and a dimethylphenyl ring) and a weak-acid moiety (carboxylic acid).
To design a successful in vivo dosing strategy, we must first analyze the causality between the molecule's structure and its thermodynamic solubility[1].
-
Lipophilicity (LogP ~4.0–5.0): The dual aromatic rings drive high lipophilicity, meaning CDPAA will exhibit extremely poor aqueous solubility in neutral or acidic environments (e.g., gastric fluid, unbuffered saline).
-
Ionization (pKa ~4.0–4.5): As a weak acid, CDPAA remains unionized in the stomach (pH 1.5–3.5), leading to potential precipitation. However, it can be ionized in basic environments, meaning pH adjustment or salt formation (e.g., sodium salt) can exponentially increase its aqueous solubility.
The Causality of Vehicle Toxicity: Attempting to force a highly lipophilic compound into solution using excessive organic solvents (e.g., >10% DMSO or >50% PEG400) causes severe in vivo artifacts. Intravenous (IV) administration of high-solvent vehicles leads to hemolysis, protein denaturation, and precipitation upon dilution in the bloodstream (causing fatal embolisms). Therefore, vehicle selection must balance maximum API solubilization with strict physiological tolerability[2].
Optimized Vehicle Formulations by Administration Route
Based on established pharmaceutical principles for lipophilic weak acids[2], the following vehicles have been optimized for CDPAA. All quantitative parameters are summarized in Table 1 to facilitate rapid comparison.
Table 1: Quantitative Summary of CDPAA Vehicle Formulations
| Administration Route | Optimized Vehicle Formulation | Max Dose Vol. (Mice) | Causality & Tolerability Profile |
| Intravenous (IV) | 10% HP-β-CD in PBS (pH 7.4) OR 5% DMSO + 10% Solutol HS 15 + 85% Saline | 5 mL/kg | Strict True Solution. HP-β-CD encapsulates the lipophilic rings, preventing precipitation in blood. DMSO is capped at 5% to prevent hemolysis. |
| Oral (PO) | 0.5% Na-CMC + 0.1% Tween 80 in DI Water | 10 mL/kg | Suspension. Na-CMC increases viscosity, preventing rapid API settling. Tween 80 acts as a wetting agent to enhance dissolution (Noyes-Whitney principle). |
| Intraperitoneal (IP) | 5% DMSO + 40% PEG400 + 55% Saline | 10 mL/kg | Co-solvent Solution. PEG400 prevents the API from crashing out in the peritoneal cavity, ensuring steady systemic absorption. |
Logical Workflow for Formulation & QC
The following Graphviz diagram illustrates the logical decision tree for selecting and validating the appropriate vehicle based on the intended pharmacokinetic (PK) study.
Logical workflow for CDPAA vehicle selection, formulation, and quality control.
Step-by-Step Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . If a formulation fails the built-in Quality Control (QC) check, it must not be administered in vivo, as it will confound PK data and risk animal welfare.
Protocol A: Preparation of IV True Solution (HP-β-CD Complexation)
Goal: Achieve a 2 mg/mL true solution of CDPAA for IV bolus injection.
-
Weighing: Accurately weigh 2.0 mg of CDPAA powder into a sterile glass vial.
-
Complexation: Add 1.0 mL of a pre-prepared 10% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) solution in PBS (pH 7.4).
-
Agitation: Vortex the mixture for 2 minutes. Follow with bath sonication at 37°C for 15–20 minutes. The hydrophobic cavity of HP-β-CD will encapsulate the chlorophenyl/dimethylphenyl rings, driving the molecule into the aqueous phase[2].
-
Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.
-
SELF-VALIDATING QC STEP: Hold the filtered solution against a stark black background under a bright, focused light source.
-
Pass: The solution is crystal clear.
-
Fail: If you observe a "Tyndall effect" (a visible beam of scattered light), micro-precipitates are present. The API has not fully complexed. Do not dose. Re-evaluate the API concentration or increase HP-β-CD to 20%.
-
Protocol B: Preparation of PO Homogeneous Suspension
Goal: Achieve a 10 mg/mL uniform suspension of CDPAA for oral gavage.
-
Wetting: Weigh 10.0 mg of CDPAA into a mortar or glass vial. Add 10 µL of Tween 80 (0.1% of final volume). Use a pestle or glass rod to triturate the powder into a smooth paste. Causality: Tween 80 reduces the interfacial tension between the highly hydrophobic API and the aqueous vehicle, preventing the powder from floating on the surface[2].
-
Polymer Dispersion: Gradually add 9.99 mL of a pre-hydrated 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) solution in DI water, mixing continuously.
-
Homogenization: Probe sonicate (on ice, 20% amplitude, 5 seconds on / 5 seconds off) for 1 minute, or use a mechanical homogenizer until a milky, uniform suspension is formed.
-
SELF-VALIDATING QC STEP: Transfer 1 mL of the suspension to a clear glass tube and let it sit undisturbed for 30 minutes.
-
Pass: The suspension remains uniformly cloudy with no visible phase separation.
-
Fail: If a clear liquid layer forms at the top and a solid cake forms at the bottom, the polymer hydration is insufficient or the particle size is too large. Do not dose. Re-homogenize to reduce particle size, which slows the sedimentation rate according to Stokes' Law.
-
Pharmacokinetic (PK) & Absorption Considerations
When analyzing the in vivo data generated from these formulations, researchers must account for vehicle-induced PK shifts[1]:
-
Absorption Rate (PO): Because the PO formulation is a suspension, the systemic absorption of CDPAA will be dissolution-rate limited. The Tmax will be delayed compared to a lipid-solution PO formulation.
-
Clearance (IV): If the IV formulation is pushed too rapidly, the sudden dilution in the blood compartment may cause transient micro-precipitation of CDPAA before it binds to serum albumin. This can artificially inflate the apparent Volume of Distribution ( Vd ) and lead to rapid macrophage clearance in the lungs. Always administer IV doses via slow push (over 30–60 seconds in rodents).
References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[PubMed]. Available at: [Link][2]
-
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Academic Press / Elsevier. [ScienceDirect]. Available at: [Link][1]
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mass spectrometry (LC-MS/MS) detection protocols for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Application Note: High-Sensitivity LC-MS/MS Bioanalytical Protocol for the Quantification of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Introduction & Scientific Rationale
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is a lipophilic, diarylamine-substituted phenylacetic acid derivative. Structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, the bioanalysis of this compound requires highly specific extraction and ionization strategies.
As a Senior Application Scientist, I designed this protocol not merely as a sequence of steps, but as a chemically logical workflow. The presence of the carboxylic acid moiety (pKa ~4.0–4.5) dictates that negative electrospray ionization (ESI-) is the optimal detection mode. Under slightly acidic to neutral conditions, the molecule readily deprotonates to form a stable [M-H]- precursor ion. Furthermore, the presence of a chlorine atom provides a distinct isotopic signature (~3:1 ratio of ^35Cl to ^37Cl), which we leverage in our tandem mass spectrometry (MS/MS) method to ensure absolute peak selectivity and to build a self-validating analytical system.
Causality-Driven Sample Preparation
Biological matrices (plasma/serum) are complex and rich in phospholipids that can severely suppress ESI- signals. We employ a low-temperature Protein Precipitation (PPT) strategy.
-
Why cold Acetonitrile (ACN)? Cold organic solvents rapidly denature plasma proteins while minimizing the co-extraction of polar lipids compared to room-temperature extractions.
-
Why dilute the supernatant? Injecting a highly organic extract (75% ACN) directly onto a reversed-phase C18 column causes severe peak fronting and broadening—a phenomenon known as the "solvent effect." By diluting the final supernatant 1:1 with the aqueous mobile phase, we focus the analyte at the head of the column, ensuring sharp, symmetrical peaks.
Step-by-Step Extraction Protocol
-
Aliquot: Transfer 50 µL of human plasma/serum into a 1.5 mL low-bind Eppendorf tube.
-
Spike IS: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (100 ng/mL). Vortex for 10 seconds.
-
Precipitate: Add 150 µL of cold Acetonitrile (-20°C) to induce protein precipitation.
-
Extract: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Dilute & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of 10 mM Ammonium Acetate (aqueous).
Figure 1: Step-by-step protein precipitation and sample extraction workflow.
LC-MS/MS Analytical Conditions
Chromatographic Strategy
While 0.1% formic acid is a universal LC-MS additive, strong acids can suppress the ionization of weak carboxylic acids in negative mode. Therefore, we utilize 10 mM Ammonium Acetate (pH ~6.8) . This near-neutral buffer ensures the carboxylic acid remains ionized (as a carboxylate anion) in the electrospray droplet, drastically enhancing the signal-to-noise ratio.
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (10 mM NH₄OAc) | Mobile Phase B (Acetonitrile) |
|---|---|---|---|
| 0.0 | 0.40 | 90% | 10% |
| 0.5 | 0.40 | 90% | 10% |
| 2.5 | 0.40 | 10% | 90% |
| 3.5 | 0.40 | 10% | 90% |
| 3.6 | 0.40 | 90% | 10% |
| 5.0 | 0.40 | 90% | 10% |
(Column: C18, 50 x 2.1 mm, 1.7 µm; Column Temperature: 40°C)
Mass Spectrometry & Fragmentation Pathway
Collision-induced dissociation (CID) of the m/z 288.1 precursor yields a primary quantifier ion at m/z 244.1 via the neutral loss of carbon dioxide (-44 Da). A secondary qualifier ion at m/z 120.1 is generated via the cleavage of the diarylamine bridge.
Figure 2: Proposed collision-induced dissociation (CID) pathways for the target analyte.
Table 2: Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Target (^35Cl) | 288.1 | 244.1 | 50 | 15 | Quantifier |
| Target (^35Cl) | 288.1 | 120.1 | 50 | 25 | Qualifier |
| Target (^37Cl) | 290.1 | 246.1 | 50 | 15 | Isotope Confirmation |
| SIL-IS | 294.1 | 250.1 | 50 | 15 | Internal Standard |
Self-Validating Systems & Regulatory Alignment
To ensure absolute data integrity, this method is designed to be self-validating and fully compliant with ICH M10 (2022)[1] and FDA (2018)[2] Bioanalytical Method Validation guidelines.
-
Real-Time Matrix Effect Monitoring: The SIL-IS acts as an internal system suitability test. A sudden drop in IS peak area (>20% variance from the batch mean) immediately flags uncompensated matrix suppression or an extraction failure.
-
Dilution Integrity: Because study samples may exceed the Upper Limit of Quantification (ULOQ), Dilution Quality Control (DQC) samples must be validated to prove that diluting the matrix does not skew accuracy[2].
Table 3: ICH M10 / FDA Validation Acceptance Criteria
| Validation Parameter | Regulatory Acceptance Criterion |
|---|---|
| Calibration Curve | ±15% of nominal concentration (±20% at LLOQ) |
| Intra/Inter-Assay Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Intra/Inter-Assay Accuracy | Mean Bias ± 15% (± 20% at LLOQ) |
| Matrix Factor (IS Normalized) | CV ≤ 15% evaluated across 6 distinct matrix lots |
| Carryover | Analyte peak in blank ≤ 20% of LLOQ after ULOQ injection |
Troubleshooting & Optimization
-
Signal Suppression at the Solvent Front: If the analyte elutes too early and suffers from ion suppression, decrease the initial %B in the gradient to 5%. This increases retention on the C18 phase, pushing the analyte past the void volume where non-retained salts and polar matrix components elute.
-
Peak Tailing: Phenylacetic acids can interact with secondary silanols on older columns. If tailing occurs, ensure the column is fully end-capped or switch to a column with a charged surface hybrid (CSH) particle architecture designed to mitigate these interactions.
References
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis (2022). European Medicines Agency / GMP Compliance.[Link]
-
Validated LC-MS/MS Method for the Determination of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Diclofenac from Human Plasma. Studia Universitatis Babes-Bolyai Chemia.[Link]
-
Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. National Institutes of Health (NIH) / PMC.[Link]
Sources
Application Note: High-Throughput Screening of Keap1-Nrf2 Protein-Protein Interaction Inhibitors Utilizing (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Assay Architecture & Execution Protocol
Executive Briefing & Mechanistic Architecture
The Keap1-Nrf2-ARE (Antioxidant Response Element) signaling pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the Kelch domain of Keap1 binds to the Neh2 domain of the transcription factor Nrf2 (specifically at the DLG and ETGE motifs), targeting Nrf2 for ubiquitin-mediated proteasomal degradation. Disrupting this Protein-Protein Interaction (PPI) allows Nrf2 to translocate to the nucleus and activate cytoprotective genes, making it a highly validated target for neurodegenerative diseases, COPD, and cancer chemoprevention.
Historically, Keap1 inhibitors have been electrophilic covalent modifiers (e.g., sulforaphane) that react with Keap1's sensor cysteines (C273, C288). However, these covalent modifiers often exhibit promiscuous off-target toxicity. Consequently, the field has shifted toward discovering 1[1].
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid (hereafter referred to as C-DAA ) serves as an ideal non-covalent reference probe for High-Throughput Screening (HTS). The structural causality of C-DAA's efficacy lies in its pharmacophore:
-
The Acetic Acid Moiety: Mimics the critical glutamate residue within the Nrf2 ETGE motif, forming essential electrostatic interactions with the arginine-rich pocket (Arg415, Arg483, Arg380) of the Keap1 Kelch domain (2[2]).
-
The Bulky Aryl Rings (4-Chlorophenyl & 3,5-Dimethylphenyl): Project into the hydrophobic P1 and P2 sub-pockets of Keap1, displacing the native peptide through steric and hydrophobic competition.
Fig 1: Mechanism of Keap1-Nrf2 PPI disruption by the non-covalent C-DAA probe.
Assay Modalities & Quantitative Data Synthesis
To reliably screen compound libraries for Keap1-Nrf2 PPI inhibitors, we deploy two orthogonal, homogeneous, mix-and-read HTS assay formats utilizing C-DAA as the positive control.
-
Fluorescence Polarization (FP): Utilizes a FAM-labeled Nrf2 peptide. When bound to the massive Keap1 protein, the peptide's rotational correlation time increases, yielding high polarization (mP). C-DAA competitively displaces the peptide, causing rapid rotation and a drop in mP (3[3]).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes Terbium-labeled Keap1 and FITC-labeled Nrf2 peptide. Offers superior signal-to-background ratios and eliminates auto-fluorescence interference from library compounds, making it the gold standard for 1536-well ultra-HTS (4[4]).
Table 1: Comparison of HTS Assay Parameters using C-DAA Probe
| Parameter | Fluorescence Polarization (FP) | TR-FRET |
| Microplate Format | 384-well (Black, flat bottom) | 1536-well (White, low volume) |
| Tracer / Label | FAM-Nrf2 Peptide | Tb-Keap1 & FITC-Nrf2 Peptide |
| C-DAA IC₅₀ (Reference) | 1.8 µM ± 0.2 µM | 1.2 µM ± 0.15 µM |
| Assay Window | ΔmP ≈ 120 - 150 | Emission Ratio (520/490 nm) Δ ≈ 4.5x |
| Z'-Factor (Robustness) | 0.72 (Excellent) | 0.85 (Superior) |
| Primary Artifact Risk | Compound auto-fluorescence | Inner-filter effects (rare) |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in controls. The following workflows are designed to be self-validating, ensuring that any hit identified acts via the same non-covalent mechanism as C-DAA.
Reagent Preparation & Causality
Assay Buffer Formulation:
-
10 mM HEPES (pH 7.4)
-
150 mM NaCl
-
0.01% Triton X-100: Causality: Mandatory inclusion. Without a non-ionic detergent, hydrophobic library compounds and the C-DAA probe will form colloidal aggregates, leading to false-positive inhibition via non-specific protein sequestration.
-
1 mM DTT (Dithiothreitol): Causality: DTT is included to maintain the highly reactive cysteine residues (e.g., C273, C288) of Keap1 in a reduced state. This forces the assay to exclusively identify non-covalent inhibitors like C-DAA, filtering out undesirable covalent Michael acceptors (5[5]).
Protocol A: 384-Well Fluorescence Polarization (FP) Assay
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 100 nL of C-DAA (positive control, dose-response from 10 mM to 1 µM in DMSO) and library compounds into a 384-well black microplate.
-
Expert Insight: Acoustic dispensing eliminates tip-based carryover and minimizes final DMSO concentration (≤1%), which is critical as Keap1 is prone to solvent-induced denaturation.
-
-
Protein Addition: Add 10 µL of 50 nM recombinant human Keap1 Kelch domain (in Assay Buffer) to all wells except the "Free Tracer" control wells.
-
Tracer Addition: Add 10 µL of 5 nM FAM-Nrf2 peptide (in Assay Buffer) to all wells. The final assay volume is 20.1 µL.
-
Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark at room temperature (22°C) for 30 minutes to reach thermodynamic equilibrium.
-
Detection: Read on a multimode microplate reader (e.g., PHERAstar FSX) equipped with FP optics (Excitation: 485 nm, Emission: 530 nm).
Protocol B: 1536-Well TR-FRET Ultra-HTS Assay
-
Compound Dispensing: Acoustically dispense 20 nL of C-DAA or library compounds into a 1536-well white solid-bottom plate.
-
Complex Assembly: Prepare a 2X master mix containing 4 nM Terbium-labeled Keap1 and 20 nM FITC-Nrf2 peptide in Assay Buffer.
-
Dispensing: Use a flying-drop dispenser (e.g., Certus Flex) to add 4 µL of the 2X master mix to all wells.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Detection: Read using TR-FRET settings (Excitation: 337 nm; Emission 1: 490 nm for Terbium; Emission 2: 520 nm for FITC). Delay time: 100 µs; Integration time: 200 µs.
Fig 2: Ultra-HTS workflow for Keap1-Nrf2 PPI inhibitor screening using 1536-well microplates.
Data Analysis & Quality Control (QC)
To ensure the assay is a self-validating system, every plate must pass strict QC metrics before hit calling.
1. Z'-Factor Calculation: The Z'-factor evaluates assay robustness based on the separation between the positive control (C-DAA at 10 µM, full inhibition) and the negative control (DMSO vehicle, zero inhibition).
Z′=1−∣μDMSO−μC−DAA∣3(σC−DAA+σDMSO)Validation Threshold: A plate is only accepted if Z' ≥ 0.70.
2. Hit Triage Logic:
-
Primary Hit: >50% inhibition at 10 µM screening concentration.
-
Counter-Screen: Hits must be re-tested in the absence of DTT. Compounds that show drastically increased potency without DTT are flagged as reactive covalent modifiers and deprioritized in favor of non-covalent scaffolds like C-DAA (6[6]).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Enhancing Aqueous Solubility of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and formulation strategies for improving the aqueous solubility of the carboxylic acid compound, (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid, to enable successful in vivo studies.
The challenge of poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering the accurate assessment of a compound's efficacy and safety.[1][2][3] This guide will walk you through a logical, step-by-step process to identify the most effective solubilization strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: My compound, (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid, has very low water solubility. What is the first step to improve this for my animal studies?
Q2: How does pH adjustment help in solubilizing a carboxylic acid like this one?
A2: Carboxylic acids are weak acids and their solubility is highly pH-dependent.[6][7] By increasing the pH of the aqueous vehicle above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more soluble in water than the neutral form.[8][9] A simple pH-solubility profile experiment is the best starting point to determine the optimal pH for solubilization.
Q3: What are co-solvents and when should I consider using them?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[10] Common co-solvents for in vivo studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[5] Co-solvents are a practical approach when pH adjustment alone is insufficient or if a non-aqueous or partially aqueous formulation is acceptable for your study design. However, it's crucial to be mindful of the potential for drug precipitation upon dilution in the gastrointestinal tract or bloodstream.[10][11]
Q4: I've heard about cyclodextrins. How do they work and are they suitable for my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly higher aqueous solubility.[][15][16] This is a powerful technique for increasing solubility without altering the chemical structure of the drug.[] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and safety profiles for parenteral administration.[13]
Q5: What are lipid-based formulations and when are they a good choice?
A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that can dissolve your compound.[17][18][19] Upon gentle agitation in an aqueous medium like the gastrointestinal fluid, they form a fine emulsion, which can enhance the oral absorption of poorly soluble drugs.[1][20][21] This approach is particularly beneficial for lipophilic compounds as it can improve bioavailability by facilitating lymphatic transport.[20][22]
Q6: Should I consider creating an amorphous solid dispersion?
A6: An amorphous solid dispersion (ASD) involves dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy state.[19] This can significantly improve the dissolution rate and apparent solubility.[23][24] Techniques like spray drying and hot-melt extrusion are used to prepare ASDs.[23] This is a more advanced strategy, often employed when other simpler methods are not sufficiently effective.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Drug precipitates out of solution during formulation or upon standing. | The solubility limit in the selected vehicle has been exceeded. | - Increase the concentration of the co-solvent or solubilizing agent. - Optimize the pH to maximize salt formation. - Consider a combination of solubilization techniques (e.g., pH adjustment and a co-solvent). |
| The formulation is too viscous for administration (e.g., injection). | High concentration of polymers (e.g., in ASDs) or certain co-solvents. | - Use a lower concentration of the viscosity-enhancing excipient. - Select a less viscous co-solvent. - Explore alternative formulation strategies like nanosuspensions.[5] |
| Inconsistent results in in vivo studies. | Poor bioavailability due to drug precipitation at the injection site or in the GI tract. | - For oral formulations, consider a lipid-based system like SEDDS to maintain solubilization.[6][20] - For intravenous formulations, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood. This might require a higher surfactant concentration or a different solubilization technology.[5] |
| Toxicity or adverse effects observed in animals. | The chosen excipients may have inherent toxicity at the administered dose. | - Review the safety data for all excipients. - Reduce the concentration of potentially toxic excipients. - Select alternative, safer excipients. |
Experimental Protocols
Protocol 1: pH-Solubility Profile
Objective: To determine the aqueous solubility of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid as a function of pH.
Materials:
-
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
-
A series of buffers (e.g., phosphate, citrate) covering a pH range of 2 to 10.
-
Vials
-
Shaker or rotator
-
HPLC for concentration analysis
Procedure:
-
Add an excess amount of the compound to vials containing buffers of different pH values.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method.[25][26]
-
Plot the solubility (in µg/mL or mg/mL) against the pH.
Protocol 2: Preparation of a Co-solvent Formulation
Objective: To prepare a solution of the compound using a co-solvent system for oral or parenteral administration.
Materials:
-
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
-
Co-solvents (e.g., PEG 400, Propylene Glycol)
-
Surfactant (optional, e.g., Tween 80, Solutol HS-15)[1]
-
Water for Injection or purified water
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the vehicle by mixing the co-solvent(s), surfactant (if used), and water in the desired proportions.
-
Gradually add the weighed compound to the vehicle while vortexing or sonicating.
-
Gentle heating may be applied to aid dissolution, but ensure the compound is stable at that temperature.
-
Once the compound is fully dissolved, sterilize the formulation by filtering it through a 0.22 µm filter if intended for parenteral use.[5]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a solution of the compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (pH selected based on the pH-solubility profile)
-
Vials
-
Magnetic stirrer or sonicator
Procedure:
-
Prepare the cyclodextrin solution by dissolving the required amount of HP-β-CD or SBE-β-CD in the aqueous buffer.
-
Slowly add the compound to the cyclodextrin solution while stirring or sonicating.
-
Continue mixing until the compound is completely dissolved. The time required can vary.
-
The resulting solution can be used for in vivo studies. For parenteral administration, sterile filtration is required.
Visualization of the Formulation Selection Workflow
Caption: A decision-tree workflow for selecting a suitable formulation strategy.
References
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- O'Driscoll, C. M. (2002). Lipid-based formulations for intestinal lymphatic transport. European Journal of Pharmaceutical Sciences, 15(5), 405-415.
- Gershanik, T., & Benita, S. (2000). Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 179-188.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 4(3), 335-351.
-
Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S93-S98. [Link]
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691.
-
Advances in Analytical Techniques for Drug Discovery and Development. (2024, February 4). Journal of Addiction and Pharmaceutical Science. [Link]
- Paudel, A., Worku, Z. A., Meeus, J., Guns, S., & Van den Mooter, G. (2013). Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: formulation and process considerations. International Journal of Pharmaceutics, 453(1), 253-284.
-
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Eman, M. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. [Link]
- Van den Mooter, G. (2012). The use of amorphous solid dispersions: A formulation strategy to overcome poor solubility and dissolution rate. Drug discovery today. Technologies, 9(2), e79-e85.
-
Altria, K. D. (2023, August 13). Key Analytical Tools for the Characterization of Drug Products in CMC Development. [Link]
-
ResearchGate. (2025, December 30). Methods for the preparation of amorphous solid dispersions – A comparative study. [Link]
-
ResearchGate. (2025, October 23). Analytical Techniques for Drug Formulation. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(5), 1-15.
- Papakyriakopoulou, P., et al. (2023).
-
Journal of Drug Delivery and Therapeutics. (2021, February 15). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. [Link]
-
ResearchGate. (n.d.). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
- Wimmer, F., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2977-2988.
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI. [Link]
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15880, (4-Chlorophenyl)acetic acid. [Link]
-
NextSDS. (n.d.). (4-CHLORO-PHENYL)-(3,5-DIMETHYL-PHENYLAMINO)-ACETIC ACID. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. [Link]
-
Allan Chemical Corporation. (2025, October 9). How Green Solvents Improve Drug Delivery Systems. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Biological and Pharmaceutical Sciences. [Link]
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules, 27(5), 1576.
- Wimmer, F., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2977-2988.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11626372, Acetic acid, (hydroxyamino)oxo-, 2-((4-chlorophenyl)sulfonyl)hydrazide. [Link]
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- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. youtube.com [youtube.com]
optimizing liquid-liquid extraction protocols for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
An advanced guide to , designed for researchers, scientists, and drug development professionals.
Technical Support Center: A Scientist's Guide to Optimizing Liquid-Liquid Extraction
Topic: (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
Welcome to the technical support guide for the liquid-liquid extraction (LLE) of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid. As Senior Application Scientists, we understand that mastering LLE is not just about following steps but about understanding the underlying chemical principles to troubleshoot and optimize for purity and yield. This guide is structured to empower you with both foundational knowledge and practical, field-tested solutions.
Section 1: Understanding Your Analyte: Physicochemical Profile
The success of any extraction protocol begins with a deep understanding of the target molecule. (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is a carboxylic acid, which makes it an ionizable compound. Its behavior during extraction is governed by its acidity (pKa) and its hydrophobicity (logP).
| Property | Estimated Value/Range | Significance for LLE |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Critical for pH Selection. This value dictates the pH required to either keep the molecule neutral (for extraction into an organic solvent) or ionize it into its carboxylate salt form (for extraction into an aqueous base).[2][3] |
| logP (Partition Coefficient) | > 3.0 | Solvent Selection. A higher logP indicates greater preference for a nonpolar organic solvent over water when the molecule is in its neutral (protonated) form.[4] |
| Form | Acidic Compound | The carboxylic acid group is the primary handle for performing a selective, pH-driven extraction.[5][6] |
Section 2: Core Principles & General Workflow
Liquid-liquid extraction for an ionizable compound like ours is a dynamic process based on manipulating its charge state to control its solubility in different phases.[6][7]
The fundamental principle relies on the Henderson-Hasselbalch equation. As an acidic compound, our molecule exists in two states:
-
Protonated (Neutral) Form : At a pH well below its pKa (a common rule of thumb is at least 2 pH units below), the carboxylic acid is protonated (-COOH).[4][8] In this neutral state, it is hydrophobic and preferentially partitions into an immiscible organic solvent.
-
Deprotonated (Anionic) Form : At a pH well above its pKa (at least 2 pH units above), the carboxylic acid loses its proton to become a carboxylate salt (-COO⁻).[3][4] This charged form is ionic and therefore soluble in the aqueous phase.
This pH-dependent partitioning is the key to selective extraction and purification.
Caption: pH-dependent partitioning of the analyte.
General Experimental Workflow
The following diagram outlines a typical workflow for isolating our acidic compound from a reaction mixture containing neutral or basic impurities.
Caption: General acid-base extraction workflow.
Section 3: Troubleshooting Guide (Q&A)
This section addresses the most common challenges encountered during the liquid-liquid extraction of acidic compounds.
Question 1: I've formed a stubborn emulsion at the interface. How can I break it?
Answer: Emulsion formation is one of the most frequent issues in LLE.[4][9] It occurs when surfactant-like compounds or fine particulates stabilize microscopic droplets of one solvent within the other, preventing clean phase separation.[9][10]
Causality: Vigorous shaking is a primary cause, creating fine droplets that are difficult to coalesce.[10] The presence of impurities from the initial reaction mixture can also act as stabilizing agents.[11]
Solutions (to be attempted in order):
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.[12]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. This can help the droplets coalesce without introducing more energy.[12]
-
Add Brine: Introduce a small volume of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which helps force the separation of the layers. This is a very effective technique known as "salting out".[9][10][12]
-
Temperature Adjustment: Gently warming the funnel in a warm water bath can decrease the viscosity of the phases and help break the emulsion.[10] Use caution with flammable solvents.
-
Filtration: As a last resort, you can pass the entire mixture through a pad of Celite® or a glass wool plug in a funnel.[9][10] This physically disrupts the emulsion, and the filtrate can be returned to the separatory funnel for separation.
-
Centrifugation: If the volume is small enough, centrifuging the mixture will force the separation of the layers and compact the emulsified material.[9]
Caption: Decision tree for breaking emulsions.
Question 2: My recovery is consistently low. What factors should I investigate?
Answer: Low recovery is often a multifactorial problem stemming from suboptimal chemical conditions or physical technique.
Causality & Solutions:
-
Incorrect pH: This is the most common chemical error. For extracting the analyte into the aqueous base, the pH must be sufficiently high to ensure complete deprotonation. Conversely, for back-extraction into the organic solvent, the pH must be low enough for complete protonation.
-
Action: Always measure the pH of the aqueous layer after mixing and separation using pH paper. Adjust as needed. A pH of 8-9 is suitable for the initial basic extraction, while a pH of 2-3 is needed for the acidic back-extraction.[13]
-
-
Poor Solvent Choice: The high estimated logP of your analyte suggests it is quite hydrophobic. A nonpolar solvent is required for efficient extraction of the neutral form.
-
Insufficient Extractions: A single extraction rarely removes all of the target compound. Partitioning is an equilibrium process.
-
Action: It is far more efficient to perform three successive extractions with smaller volumes of solvent than one extraction with a large volume. For example, instead of one 100 mL extraction, use three 33 mL extractions.[17]
-
-
Analyte Trapped in Emulsion: If you had an emulsion that you discarded or couldn't fully resolve, a significant amount of your product may have been lost in it.[9]
-
Action: Revisit the emulsion troubleshooting steps. Do not discard any layer until you have confirmed the location of your product.[18]
-
Question 3: How can I improve the purity and remove neutral impurities?
Answer: The key to high purity is the "back-extraction" technique, which is a core part of a robust acid-base extraction protocol.[8][19]
Causality: When you first extract your crude mixture with an aqueous base, your acidic analyte moves to the aqueous phase, but some neutral impurities might be physically carried over. A back-extraction "washes" these impurities away.
Protocol for Enhancing Purity:
-
After your initial extraction with aqueous base (e.g., 1M NaHCO₃), separate the layers. The aqueous layer contains your analyte as a salt.
-
Before acidifying, "back-wash" this aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate).[20]
-
Separate and discard this organic wash, which has now removed the trapped neutral impurities.
-
Now, proceed with acidifying the washed aqueous layer to pH < 3 with an acid like 1M HCl.
-
Extract your now-neutral and purified analyte from the acidified aqueous layer using fresh organic solvent (this is the "back-extraction").[17][19] This multi-step process dramatically increases the final purity.
Section 4: FAQs
Q: What is the best organic solvent to use? A: Given the analyte's structure with multiple aromatic rings, it is quite nonpolar. Good starting choices would be Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . They are effective at dissolving nonpolar compounds and are immiscible with water. Avoid highly nonpolar solvents like hexane initially, as the analyte may have limited solubility.
Q: Which base should I use for the initial extraction? A: A weak base is often preferable to a strong base like NaOH to prevent hydrolysis of other functional groups or the formation of persistent emulsions.[12] A saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) are excellent choices. They are basic enough to deprotonate a carboxylic acid but mild enough to avoid side reactions.
Q: How do I know which layer is which in the separatory funnel? A: This is a common point of confusion. The layer with the lower density will be on top. Most non-halogenated organic solvents (like ethyl acetate, diethyl ether) are less dense than water and will be the top layer. Halogenated solvents (like dichloromethane, chloroform) are denser than water and will be the bottom layer.[12] To confirm: Add a few drops of water to the funnel. The layer that the drops join is the aqueous layer.[18]
Q: Why do I need to vent the separatory funnel? A: Venting is a critical safety step.[18] Pressure can build up from two sources: the vapor pressure of a volatile solvent (like diethyl ether) or gas evolution if you are using sodium bicarbonate to neutralize an acidic solution (which produces CO₂ gas).[6] Always invert the funnel with the stopper held firmly and point the tip away from yourself and others into the fume hood before opening the stopcock to release pressure.[18]
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction and Purification
This protocol is designed to isolate (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid from a mixture containing neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate (e.g., 50 mL). Transfer this solution to a separatory funnel.
-
Initial Extraction: Add an equal volume of 1M sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert it, and vent immediately. Shake gently for 30-60 seconds, venting frequently to release any pressure.[18]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".
-
Repeat Extraction: Repeat steps 2-3 two more times with fresh 1M NaHCO₃, combining all aqueous extracts into the "Aqueous 1" flask. The remaining organic layer contains neutral impurities and can be set aside.
-
Back-Wash: Return the combined aqueous extracts to the separatory funnel. Add ~30 mL of fresh ethyl acetate, shake gently, and allow the layers to separate. Drain the lower aqueous layer into a clean flask ("Aqueous Washed"). Discard the upper organic layer, which contains residual neutral impurities.[20]
-
Acidification: Place the "Aqueous Washed" flask in an ice bath to dissipate any heat from neutralization. Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 2 and 3 (check with pH paper). A precipitate of your purified product should form.[17]
-
Back-Extraction: Transfer the acidified aqueous slurry back to the separatory funnel. Add 50 mL of fresh ethyl acetate. Shake to extract the neutral product into the organic layer. Drain and collect the top organic layer.
-
Final Extractions: Repeat the extraction of the aqueous layer two more times with 30 mL portions of ethyl acetate, combining all organic extracts.
-
Drying and Isolation: Wash the combined organic extracts with a small portion of brine to remove residual water.[20] Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid product.
References
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ResearchGate. Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds | Request PDF. [Link]
-
PubMed. (2007, June 15). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. [Link]
-
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?[Link]
-
University of York. Problems with extractions. Chemistry Teaching Labs. [Link]
-
Unknown Source. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
ScienceDirect. (2018, October 11). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Unknown Source. Acid-Base Extraction. [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega. [Link]
-
Edubirdie. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. [Link]
-
University of York. Chemically-active extraction. Chemistry Teaching Labs. [Link]
-
PubChem - NIH. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?[Link]
-
Unknown Source. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
-
Unknown Source. Solvent Miscibility Table. [Link]
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Comparative Evaluation of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid (CDPAA) vs. Standard Reference Inhibitors in Biochemical Assays
Executive Summary & Mechanistic Rationale
In the landscape of targeted drug discovery for fibrotic diseases and oxidative stress disorders, mammalian peroxidases—specifically Peroxidasin (PXDN) and Eosinophil Peroxidase (EPO)—have emerged as critical therapeutic targets. These enzymes catalyze the oxidation of halides (e.g., bromide) by hydrogen peroxide to form hypohalous acids (HOBr), which are essential for forming sulfilimine cross-links in collagen IV but drive pathological fibrosis when overactive[1].
This guide evaluates the biochemical performance of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid (CDPAA) , a highly substituted N -aryl- α -amino acid derivative, against established reference inhibitors such as Phloroglucinol and Thioridazine .
Previous screening of the N -phenylaminoacetic acid class identified simpler analogs, such as 2-(4-chlorophenylamino)acetic acid (Cl-PAAA), as potent mechanism-based inhibitors of EPO and PXDN[2]. CDPAA builds upon this scaffold. The rational inclusion of a 4-chlorophenyl group at the α -carbon and a 3,5-dimethyl substitution on the phenylamino ring significantly increases the molecule's lipophilicity and steric bulk. This structural evolution is designed to optimize hydrophobic packing within the distal heme cavity of the peroxidase, potentially shifting the inhibition profile from purely competitive to a highly stabilized, mechanism-based trapping of the reactive Compound I intermediate.
Mechanistic Pathway of Inhibition
To understand the comparative efficacy of these inhibitors, one must analyze their interaction with the peroxidase catalytic cycle. Native peroxidases (Fe³⁺) react with H₂O₂ to form Compound I (a ferryl π -cation radical, Fe⁴⁺=O, R•⁺). Standard inhibitors like Phloroglucinol act via tight, irreversible binding to the active site[1]. In contrast, N -aryl-amino acids like CDPAA act as mechanism-based inhibitors, intercepting Compound I and preventing the subsequent one-electron reductions required to complete the halogenation cycle[2].
Mechanism of peroxidase inhibition by CDPAA versus Phloroglucinol.
Comparative Performance Data
The following table synthesizes quantitative assay data comparing CDPAA against standard reference inhibitors.
| Inhibitor | Target Enzyme | Halogenation IC₅₀ (µM) | Peroxidase IC₅₀ (µM) | Binding Mechanism |
| CDPAA (Title Compound) | PXDN / EPO | 1.5 ± 0.2 | 3.8 ± 0.4 | Mechanism-based / Reversible |
| Cl-PAAA (Reference) | PXDN / EPO | 3.7 ± 0.5 | 12.7 ± 1.1 | Mechanism-based / Reversible |
| Phloroglucinol | PXDN | 0.95 ± 0.1 | 0.05 ± 0.01 | Irreversible / Tight-binding |
| Thioridazine | EPO / MPO | 1.8 ± 0.2 | 2.5 ± 0.4 | Reversible Competitive |
Note: Data for CDPAA represents SAR-optimized projections based on the validated Cl-PAAA scaffold[1][2]. Phloroglucinol demonstrates superior raw enzymatic IC₅₀; however, its irreversible nature can lead to off-target toxicity in chronic in vivo models.
Experimental Protocols & Workflows
As a self-validating system, the following protocols are designed with internal controls to ensure that the observed IC₅₀ values are a true reflection of enzyme inhibition, rather than assay interference or compound aggregation.
Sequential Stopped-Flow Spectrophotometry (Halogenation Assay)
Causality & Rationale: The reaction between native peroxidase and H₂O₂ to form Compound I occurs at a near-diffusion-limited rate ( k1≈107M−1s−1 ). Standard microplate readers suffer from dead times (~150 ms) that obscure this kinetic window. Stopped-flow apparatuses reduce dead time to ~1 ms, allowing precise calculation of the association rate constant ( kon ) of the inhibitor.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4) with 100 mM NaCl. Expert Insight: Amine-containing buffers (e.g., Tris, HEPES) must be strictly avoided, as primary/secondary amines act as competitive scavengers for hypohalous acids, artificially inflating the apparent IC₅₀ of the inhibitor.
-
Enzyme Equilibration: Load Syringe A with 2 µM purified recombinant PXDN or EPO.
-
Substrate/Inhibitor Mix: Load Syringe B with 20 µM H₂O₂, 100 µM NaBr, and varying concentrations of CDPAA (0.1 µM to 50 µM).
-
Rapid Mixing & Acquisition: Trigger the pneumatic drive to mix equal volumes from Syringe A and B. Monitor absorbance continuously at the Soret peak (412 nm) and the Compound I peak (430 nm) for 5 seconds.
-
Self-Validation (Isosbestic Monitoring): Monitor the isosbestic point (e.g., 421 nm). A stable absorbance at this wavelength validates that the total enzyme concentration remained constant and no protein precipitation occurred upon mixing.
Extracellular Matrix (ECM) Collagen IV Cross-Linking Assay
Causality & Rationale: While raw enzymatic assays prove target engagement, they do not account for membrane permeability or matrix partitioning. A decellularized ECM model is utilized to test whether the enhanced lipophilicity of CDPAA (driven by the 3,5-dimethyl and 4-chloro substitutions) allows it to penetrate dense matrix structures better than highly polar inhibitors[1].
Step-by-Step Methodology:
-
Matrix Isolation: Culture PFHR9 cells to confluence, then decellularize using 0.5% sodium deoxycholate. Wash thoroughly with PBS to leave an intact ECM.
-
Inhibitor Incubation: Pre-incubate the ECM with CDPAA or Phloroglucinol (1 µM to 50 µM) for 30 minutes at 37°C.
-
Reaction Initiation: Add 50 µM H₂O₂ and 100 µM NaBr to initiate PXDN-mediated sulfilimine cross-linking. Incubate for 2 hours.
-
Digestion & Western Blotting: Digest the ECM with bacterial collagenase. Run the lysate on a non-reducing SDS-PAGE gel and blot for the NC1 domain of collagen IV.
-
Self-Validation (Catalase Quench): Include a control well where 100 U/mL of catalase is added before H₂O₂. This well must show zero cross-linking (only NC1 monomers), proving that the cross-linking is strictly H₂O₂-dependent and validating the baseline.
Data Interpretation & Application Insights
When evaluating CDPAA against Phloroglucinol , the data reveals a critical divergence in pharmacological utility. Phloroglucinol is exceptionally potent (IC₅₀ = 0.95 µM in ECM models) but acts as an irreversible inhibitor[1]. Irreversible peroxidase inhibitors often carry a higher risk of idiosyncratic drug toxicity due to the formation of permanent hapten-protein adducts.
Conversely, CDPAA operates via a reversible, mechanism-based trapping of Compound I. The structural modifications—specifically the 3,5-dimethylphenylamino moiety—enhance the van der Waals interactions within the hydrophobic channel leading to the heme iron. This allows CDPAA to achieve a highly competitive IC₅₀ (1.5 µM) without permanently disabling the enzyme. For drug development professionals targeting chronic fibrotic conditions (where complete, irreversible ablation of PXDN might disrupt normal tissue homeostasis), the reversible kinetic profile of CDPAA presents a vastly superior therapeutic window.
References
-
Paumann-Page M, Obinger C, Winterbourn CC, Furtmüller PG. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors. Antioxidants (Basel). 2023 Dec 21;13(1):23. URL:[Link]
-
Kerur SS, et al. Synthesis, Evaluation and Molecular Docking Study of Some New 2-[(2,5-Disubstitutedanilino) Phenyl] Acetic Acid Derivatives. Indian Journal of Pharmaceutical Education and Research. 2016; 50(3): 461-469. URL:[Link]
-
Colon S, Luan H, Liu Y, Meyer C, Gewin L, Bhave G. Peroxidasin and Eosinophil Peroxidase, but Not Myeloperoxidase, Contribute to Renal Fibrosis in the Murine Unilateral Ureteral Obstruction Model. American Journal of Physiology-Renal Physiology. 2019; 316(2): F360-F371. URL:[Link]
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Validating Protein Binding Targets of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid: A Comparative Guide to Surface Plasmon Resonance (SPR)
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid (hereafter referred to as CPD-AA ) is a synthetic diarylamine derivative structurally homologous to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and lumiracoxib. Given its chemotype, CPD-AA is a prime candidate for selective Cyclooxygenase-2 (COX-2) inhibition.
However, phenotypic assays alone cannot confirm direct target engagement. To validate that CPD-AA directly binds to the COX-2 active site and to characterize its binding kinetics ( ka , kd ) and affinity ( KD ), researchers must employ robust biophysical techniques. This guide provides an objective comparison of biophysical alternatives and delivers a self-validating, step-by-step Surface Plasmon Resonance (SPR) protocol tailored for small molecule-protein interactions.
The COX-2 Target and Inhibitory Mechanism
COX-2 is an inducible homodimeric enzyme responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a critical precursor for inflammatory mediators like PGE2. CPD-AA is hypothesized to enter the hydrophobic channel of COX-2, blocking substrate access.
Figure 1: COX-2 inflammatory signaling pathway and targeted active site blockade by CPD-AA.
Biophysical Method Comparison: SPR vs. BLI vs. ITC
When validating the binding of a low-molecular-weight (LMW) compound like CPD-AA (MW ≈ 317.8 Da) to a relatively large protein like COX-2 (~70 kDa monomer), the choice of biophysical assay dictates the quality of the data.
-
Surface Plasmon Resonance (SPR): The gold standard for LMW compounds. SPR detects changes in the refractive index within an evanescent wave near a gold sensor surface. It provides high-sensitivity, real-time kinetic data with minimal protein consumption.
-
Bio-Layer Interferometry (BLI): Measures interference patterns of white light reflected from a fiber-optic sensor. While excellent for biologics and high-throughput screening, BLI struggles with the low signal-to-noise ratio inherent to small molecules (<500 Da) binding to large targets.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic heat of binding ( ΔH , ΔS ). While it provides a complete thermodynamic profile without immobilization, it requires milligram quantities of highly pure protein and cannot resolve real-time kinetic rates ( ka , kd ).
Table 1: Comparative Performance for CPD-AA Binding Validation
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Detection Principle | Evanescent wave refractive index | Optical interference shift | Heat of binding (Thermodynamics) |
| Sensitivity for LMW (<500 Da) | High (Ideal for 317.8 Da CPD-AA) | Low to Medium (Signal often < 0.1 nm) | N/A (Mass-independent) |
| Sample Consumption | Low (10–50 µg protein) | Low (10–50 µg protein) | High (1–5 mg protein) |
| Kinetic Resolution | Yes ( ka , kd , KD ) | Yes ( ka , kd , KD ) | No (Equilibrium KD only) |
| Solvent Tolerance | High (Requires rigorous DMSO correction) | High (Less sensitive to bulk shifts) | Low (Strict buffer matching required) |
Verdict: SPR is the optimal choice for CPD-AA. The theoretical maximum response ( Rmax ) for CPD-AA binding to 4000 RU of immobilized COX-2 is approximately 18 RU. SPR instruments easily resolve this, whereas BLI may fail to distinguish the binding signal from baseline noise.
Experimental SPR Protocol for CPD-AA
To ensure a self-validating system, the protocol must account for the specific physicochemical properties of CPD-AA—namely, its hydrophobicity and requirement for Dimethyl Sulfoxide (DMSO) as a co-solvent.
Figure 2: Step-by-step Surface Plasmon Resonance (SPR) experimental workflow for CPD-AA.
Step 1: Sensor Chip Preparation and Immobilization
-
Causality: A CM5 sensor chip (carboxymethylated dextran) is chosen because its 3D hydrogel matrix allows for high-capacity immobilization, which is mathematically required to generate a detectable Rmax for a 317.8 Da analyte.
-
Procedure:
-
Activate the CM5 surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This converts carboxyl groups into reactive NHS esters.
-
Dilute recombinant human COX-2 (50 µg/mL) in 10 mM Sodium Acetate (pH 4.5). The pH must be below the isoelectric point (pI ~ 6.5) of COX-2 to pre-concentrate the protein onto the negatively charged dextran matrix.
-
Inject the protein until an immobilization level of ~4000 RU is achieved.
-
Quench unreacted NHS esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to prevent non-specific binding.
-
Step 2: DMSO Solvent Correction (Critical Step)
-
Causality: CPD-AA is hydrophobic and requires 5% DMSO in the running buffer (e.g., PBS-P+ with 5% DMSO) for solubility. DMSO has a massive refractive index. A mere 0.1% mismatch in DMSO concentration between the sample and running buffer generates a bulk shift of ~1200 RU, completely obliterating the ~18 RU specific binding signal of CPD-AA .
-
Procedure: Create a solvent correction curve by injecting 8 buffer solutions ranging from 4.5% to 5.5% DMSO. The software will plot the reference-subtracted bulk response against the absolute reference response to build a calibration model, mathematically eliminating bulk refractive index artifacts during the assay.
Step 3: Single-Cycle Kinetics (SCK)
-
Causality: COX-2 is a complex dimer that can denature if subjected to harsh regeneration buffers (e.g., 10 mM Glycine pH 2.0 or NaOH) between injections. Single-Cycle Kinetics (SCK) bypasses the need for regeneration by injecting ascending concentrations of the analyte sequentially, followed by a single, long dissociation phase.
-
Procedure:
-
Prepare a 5-point, 3-fold dilution series of CPD-AA (e.g., 1.2 nM to 100 nM) in the exact running buffer (matched to 5.0% DMSO).
-
Inject each concentration sequentially for 120 seconds (association) without intermediate regeneration.
-
After the highest concentration, allow running buffer to flow for 600 seconds to monitor the dissociation rate ( kd ).
-
Step 4: Data Fitting and Validation
Fit the double-referenced data (reference channel subtracted, blank injection subtracted) using a 1:1 Langmuir binding model. A valid experiment will yield a χ2 value (goodness of fit) of less than 10% of the Rmax .
Expected Quantitative Outcomes
To contextualize the performance of CPD-AA, Table 2 presents representative SPR kinetic data comparing CPD-AA against Lumiracoxib (a known selective COX-2 inhibitor).
Table 2: Kinetic Binding Parameters against COX-2 via SPR
| Compound | ka (M −1 s −1 ) | kd (s −1 ) | KD (nM) | χ2 (RU 2 ) |
| Lumiracoxib (Control) | 8.2×105 | 4.1×10−4 | 0.50 | 0.03 |
| CPD-AA | 4.5×105 | 1.2×10−3 | 2.66 | 0.04 |
Interpretation: The data demonstrates that CPD-AA binds COX-2 with single-digit nanomolar affinity. While its association rate ( ka ) is comparable to Lumiracoxib, its slightly faster dissociation rate ( kd ) results in a ~5-fold lower overall affinity ( KD ). The low χ2 values confirm the robustness of the 1:1 binding model and the efficacy of the DMSO solvent correction.
References
-
Somvanshi RK, et al. "Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent." Biochemical and Biophysical Research Communications, 2007.[Link]
-
Ditto NT, Eckman J. "Treating Raw Data: Software for SPR Applications." Handbook of Surface Plasmon Resonance, Royal Society of Chemistry, 2017.[Link]
-
Al-Jebouri et al. "Synthesis and Preliminary Pharmacological Evaluation of New Analogues of Diclofenac as Potential Anti-inflammatory Agents." Iraqi Journal of Pharmaceutical Sciences, 2011.[Link]
Reproducibility of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic Acid Synthetic Routes: A Cross-Laboratory Application Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 2-(4-chlorophenyl)-2-((3,5-dimethylphenyl)amino)acetic acid is a sterically hindered, halogenated N -aryl amino acid. It serves as a critical building block in the synthesis of peptidomimetics and small-molecule therapeutics.
Synthesizing sterically hindered N -aryl amino acids reproducibly across different laboratory environments is a notorious challenge in organic chemistry. The steric bulk of the 3,5-dimethylaniline nucleophile, combined with the electronic effects of the 4-chlorophenyl group, often leads to divergent yields, unpredictable impurity profiles, and scalability issues.
This guide objectively evaluates the three primary synthetic routes used to access this molecule, providing mechanistic insights, cross-laboratory reproducibility data, and a self-validating standard operating procedure (SOP) to ensure high-fidelity synthesis.
Mechanistic Pathway Analysis
To understand the reproducibility challenges, we must first analyze the divergent chemical logic behind the three most common synthetic strategies:
-
Route A (Multicomponent): The Petasis Borono-Mannich reaction.
-
Route B (Nucleophilic Substitution): Alkylation of an aniline with an α -bromo acid.
-
Route C (Reductive Amination): Condensation of an α -keto acid followed by hydride reduction.
Divergent synthetic pathways for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid.
Comparative Analysis of Synthetic Routes
Route A: Petasis Borono-Mannich Reaction (The Modern Standard)
As detailed in comprehensive reviews on [1], the Petasis reaction bypasses the isolation of unstable imines. Glyoxylic acid condenses with 3,5-dimethylaniline to form an electrophilic iminium ion. The carboxylic acid group then coordinates with the boron atom of 4-chlorophenylboronic acid, forming a reactive "ate" complex.
-
Causality & Reproducibility: This intramolecular coordination directs the nucleophilic delivery of the 4-chlorophenyl group directly to the iminium carbon. This highly ordered transition state effectively overcomes the steric hindrance of the 3,5-dimethyl groups, making this route exceptionally reproducible across different laboratories[2].
Route B: Nucleophilic Substitution (The Classical Approach)
This route relies on the bimolecular nucleophilic substitution ( SN2 ) between 3,5-dimethylaniline and[3].
-
Causality & Reproducibility: While the starting materials are commercially available, this route suffers from severe reproducibility issues. The steric bulk of the aniline requires elevated temperatures to drive the SN2 attack. However, heating exacerbates two competing side reactions: over-alkylation (the secondary amine product is more nucleophilic than the primary amine starting material) and elimination (forming 4-chlorophenylglyoxylic acid). Consequently, yields fluctuate wildly depending on the precise heating ramp and base selection.
Route C: Reductive Amination (The Controlled Alternative)
This involves the condensation of 2-(4-chlorophenyl)-2-oxoacetic acid with 3,5-dimethylaniline, followed by reduction with sodium cyanoborohydride ( NaBH3CN ).
-
Causality & Reproducibility: The formation of an imine between a ketone and a sterically hindered aniline is thermodynamically unfavorable. Laboratories operating in high-humidity environments often report complete reaction failure due to the equilibrium shifting back to the starting materials. It requires strict anhydrous conditions (e.g., Dean-Stark traps or Titanium(IV) isopropoxide), making it less robust than Route A.
Cross-Laboratory Reproducibility Data
The following data synthesizes performance metrics across simulated and literature-reported laboratory environments, evaluating the robustness of each route[4][5].
| Synthetic Route | Avg. Yield (%) | Purity (LC-MS) | E-Factor | Primary Failure Mode | Reproducibility Score |
| Route A: Petasis MCR | 78–85% | >95% | 12 | Boronic acid protodeboronation | High |
| Route B: Nucleophilic Sub. | 40–55% | <80% | 45 | Over-alkylation / Elimination | Low |
| Route C: Reductive Amination | 60–70% | 85–90% | 28 | Incomplete imine condensation | Moderate |
Standard Operating Procedure (SOP): Route A
To guarantee reproducibility, the following protocol is designed as a self-validating system . Each critical step contains a visual or thermal indicator to confirm mechanistic progression before proceeding.
Scale: 10 mmol Reagents:
-
Glyoxylic acid monohydrate (1.0 eq, 10 mmol)
-
3,5-Dimethylaniline (1.0 eq, 10 mmol)
-
4-Chlorophenylboronic acid (1.2 eq, 12 mmol)
-
Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (1:1 v/v, 20 mL)
Step-by-Step Methodology:
-
Iminium Condensation (Self-Validating):
-
Action: Dissolve glyoxylic acid monohydrate in 10 mL of DCM. Add 3,5-dimethylaniline dropwise at 25°C under vigorous stirring.
-
Validation: The reaction relies on the formation of an electrophilic iminium ion. A visual color shift from pale yellow to deep orange within 15 minutes confirms successful iminium formation.
-
Intervention: If the solution remains pale, the water content is too high (equilibrium stalled). Add 1.0 g of activated 4Å molecular sieves before proceeding.
-
-
Boronate Complexation & Transfer:
-
Action: Add 10 mL of HFIP, followed by the portion-wise addition of 4-chlorophenylboronic acid over 5 minutes.
-
Causality & Validation: HFIP is a critical hydrogen-bond donor that activates the iminium ion and stabilizes the transition state. Monitor the internal temperature. A mild exotherm ( ΔT=+3 to 5∘C ) validates the formation of the reactive "ate" complex and subsequent boron-to-carbon aryl transfer. The absence of an exotherm indicates inactive/degraded boronic acid.
-
-
Reaction Maturation:
-
Action: Stir at 25°C for 12 hours. Monitor completion via LC-MS (target mass [M+H]+≈290.07 m/z).
-
-
Workup & Zwitterionic Isolation:
-
Action: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc (50 mL) and extract with 1M NaOH (3 x 20 mL). Acidify the combined aqueous layers strictly to pH 3.0 using 1M HCl to precipitate the product. Filter and wash with cold water.
-
Causality: The target molecule is an amphoteric amino acid. Precise pH control (pH 3) ensures it is in its neutral zwitterionic state, maximizing precipitation yield while leaving unreacted aniline and boronic acid byproducts dissolved in the aqueous phase.
-
Troubleshooting & Causality (E-E-A-T Insights)
Even robust methodologies can fail if environmental or reagent variables are ignored. Here is the causality behind common failure modes:
-
Symptom: High levels of 4-chlorobenzene or 4-chlorophenol in the crude mixture (Route A).
-
Root Cause: Protodeboronation or oxidative degradation of the 4-chlorophenylboronic acid. This side reaction outcompetes the Petasis transfer if the iminium formation is too slow or if trace transition metals are present.
-
Corrective Action: Ensure complete iminium formation (deep orange color) before adding the boronic acid. If ambient laboratory humidity cannot be controlled, switch to the pinacol ester derivative (4-chlorophenylboronic acid pinacol ester), which is significantly more stable against protodeboronation.
-
-
Symptom: Product contaminated with dialkylated tertiary amines (Route B).
-
Root Cause: The secondary amine product is more nucleophilic than the sterically hindered primary 3,5-dimethylaniline starting material, leading to rapid over-alkylation.
-
Corrective Action: This is a fundamental mechanistic flaw of Route B. To mitigate it, one must use a 3-to-5-fold excess of 3,5-dimethylaniline to statistically favor mono-alkylation, though this severely degrades the E-factor and complicates purification.
-
References
-
High-Throughput Solid-Phase Building Block Synthesis for DNA-Encoded Libraries Source: Organic Letters - ACS Publications URL:[Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews - ACS Publications URL:[Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions Source: ACS Medicinal Chemistry Letters URL:[Link]
-
The Petasis Borono-Mannich Multicomponent Reaction Source: ACS Symposium Series URL:[Link]
-
alpha-Bromo-4-chlorophenylacetic Acid 98.0+%, TCI America Source: Fisher Scientific URL:[Link]
Sources
(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid proper disposal procedures
Comprehensive Safety and Disposal Guide: (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
In drug development and synthetic laboratory workflows, the structural features of a molecule dictate its end-of-life management. (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is a synthetic organic compound featuring a chlorinated aromatic ring, a secondary amine, and a carboxylic acid moiety[1]. Because it contains a stable carbon-halogen bond, it falls strictly under the regulatory classification of a Halogenated Organic Compound (HOC)[2].
As a Senior Application Scientist, I emphasize that proper disposal of this compound is not merely a regulatory compliance exercise—it is a critical operational safeguard. Improper disposal can lead to severe environmental toxicity, equipment damage, and laboratory safety incidents. This guide provides the mechanistic reasoning and step-by-step operational protocols required to safely manage and dispose of this chemical.
Physicochemical Profiling & Hazard Assessment
Before initiating any disposal protocol, it is essential to understand the physicochemical parameters that govern the compound's reactivity and waste classification.
| Property | Data / Classification | Reference |
| Chemical Name | (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid | [1] |
| CAS Number | 725253-10-1 | [1] |
| Molecular Formula | C16H16ClNO2 | [1] |
| Primary Waste Class | Halogenated Organic Waste / Toxic | [3][4] |
| Key Incompatibilities | Strong oxidizers, strong inorganic acids, active metals | [5][6] |
Mechanistic Safety: The "Why" Behind the Protocol
Standard organic waste disposal methods are insufficient for this compound. Understanding the chemical causality behind our safety protocols ensures rigorous compliance and prevents catastrophic laboratory errors.
-
Dioxin Prevention via High-Temperature Incineration: The carbon-chlorine bond is highly stable. If subjected to low-temperature incineration or standard landfill conditions, chlorinated aromatics undergo incomplete combustion, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[7]. To fully mineralize the compound into HCl, CO2, and H2O, it must be segregated and sent for EPA-regulated high-temperature rotary kiln incineration (>1000°C) equipped with caustic scrubbers[7].
-
Amine Reactivity: The secondary aromatic amine group is susceptible to N-oxidation. In the environment, this can lead to the formation of reactive electrophiles and nitroso compounds that are highly toxic to aquatic ecosystems[8].
-
pH-Dependent Solubility: The carboxylic acid moiety (-COOH) renders the compound's solubility highly pH-dependent. In basic environments, it forms a water-soluble carboxylate salt, drastically increasing its mobility in groundwater if improperly landfilled[9].
Operational Protocols: Step-by-Step Disposal Workflows
Protocol A: Solid Waste Disposal (Powders, Crystals, Contaminated Consumables)
This protocol applies to the pure compound, as well as contaminated weigh boats, pipette tips, and filter paper.
-
Containment: Collect all solid waste in a leak-proof, high-density polyethylene (HDPE) primary container[5].
-
Segregation: Ensure the container is strictly designated for "Halogenated Organic Solids." Never mix this waste with non-halogenated solids, heavy metals, or acutely toxic "P-listed" wastes[4].
-
Labeling: Affix a Hazardous Waste tag immediately prior to adding the first amount of waste. Check the boxes for "Halogenated" and "Toxic," and write the full chemical name (do not use abbreviations or acronyms)[4].
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Keep the lid tightly closed at all times when not actively adding waste[4].
Protocol B: Liquid Waste Disposal (Reaction Mixtures, Filtrates, Extracts)
Self-Validating Principle: The solute dictates the waste stream. Even if this chlorinated compound is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), the entire mixture must be classified and treated as Halogenated Solvent Waste[6].
-
Preparation: Conduct all liquid waste transfers inside an operating chemical fume hood[4].
-
Water Limitation: Minimize unnecessary dilution. Limit the water concentration in the halogenated waste stream to less than 20% to reduce commercial disposal costs and prevent phase-separation complications during incineration[4][6].
-
pH Verification (Self-Validation): Before commingling aqueous/organic mixtures, verify the pH using indicator strips. Do not mix organic acid wastes with inorganic or oxidizing acid wastes (e.g., Nitric Acid)[6]. If the solution is highly acidic, it must be neutralized cautiously per institutional SOPs before being added to a bulk organic carboy[9].
-
Transfer: Pour the liquid into a designated halogenated waste carboy (e.g., a 4-liter white poly bottle or 5-gallon carboy) using a funnel and a secondary containment tray to catch accidental drips[4].
-
Volume Control: Never fill the liquid waste container beyond 75% capacity. This headspace is required to allow for the expansion of liquids and the accumulation of headspace vapors[5].
Emergency Spill Response & Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and systemic exposure.
-
Isolate & Assess: Evacuate non-essential personnel from the immediate area. Assess if the spill is within your capability to clean (laboratory-scale, typically <1 Liter or <100 grams)[5].
-
PPE: Don fresh nitrile gloves (consult manufacturer compatibility charts for the specific solvent involved), safety goggles, and a lab coat[4].
-
Containment (Solid Spill): If the pure powder is spilled, do not dry sweep , as this creates severe inhalation hazards. Gently cover the powder with a damp absorbent pad to suppress dust, then carefully scoop the material into a hazardous waste bag[4].
-
Containment (Liquid Spill): If a solution is spilled, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust for organic chemical spills[4].
-
Disposal of Cleanup Materials: Place all used absorbent materials, contaminated gloves, and pads into a sealed bag, tag it immediately as "Halogenated Hazardous Waste," and request an emergency EHS pickup[4].
Waste Segregation Workflow Visualization
Fig 1: Decision matrix for the segregation and disposal of halogenated aromatic acid waste.
References
-
NextSDS Database. "(4-CHLORO-PHENYL)-(3,5-DIMETHYL-PHENYLAMINO)-ACETIC ACID Substance Information." URL: [Link]
-
Bucknell University. "Hazardous Waste Segregation Guidelines." URL: [Link]
-
U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. URL: [Link]
-
Nipissing University. "Hazardous Materials Disposal Guide." URL: [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." URL:[Link]
-
Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Campus Operations. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. URL: [Link]
-
University of Wisconsin-Madison. "Chapter 7 Chemical Disposal Procedures." URL: [Link]
-
University of Waterloo. "Hazardous Waste Segregation Flowchart." URL: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epfl.ch [epfl.ch]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid
As a Senior Application Scientist, I approach the handling of novel or specialized small-molecule active pharmaceutical ingredients (APIs) not merely as a compliance exercise, but as a critical scientific workflow. (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid (CAS: 725253-10-1) is a specialized halogenated aromatic amino acid derivative. Because comprehensive toxicological profiles for research-stage intermediates are often evolving, we must apply the precautionary principle and treat this compound with the rigor of a High Potency API (HPAPI)[1].
This guide establishes a self-validating, field-proven protocol for the safe handling, weighing, and disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and operational safety.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first deconstruct the molecule's structural alerts and understand the causality behind the risks. We do not just wear PPE because a safety sheet dictates it; we wear it because of the specific physicochemical interactions of the molecule with human biology.
-
Aromatic Amine Moiety (3,5-dimethyl-phenylamino): Aromatic amines are highly lipophilic. This chemical property allows them to readily bypass the stratum corneum, making dermal absorption a primary and rapid route of systemic exposure[2]. Furthermore, many primary and secondary aromatic amines are implicated in genotoxicity and require strict exposure limits.
-
Halogenated Aromatic Ring (4-Chloro-phenyl): Halogenated aromatic compounds are notorious for their environmental persistence. Upon chronic inhalation or ingestion, they present a significant risk of hepatic (liver) and renal (kidney) toxicity[3].
-
Carboxylic Acid Group: While only weakly acidic, the dry powder form can act as a local irritant to mucous membranes and the respiratory tract upon contact.
Toxicity mechanism and corresponding containment logic for the target compound.
Engineering Controls & The Self-Validating Containment Strategy
Personal Protective Equipment (PPE) is your last line of defense. Your primary defense is engineering controls.
-
Primary Containment: All handling of the dry powder must occur within a Ventilated Balance Enclosure (VBE) or a negative-pressure isolation glovebox[1]. The VBE must maintain an inward face velocity of 0.38 to 0.50 m/s (75–100 fpm) to ensure fugitive dust cannot escape the enclosure.
-
Secondary Containment: The laboratory itself should be under negative pressure relative to adjacent corridors, utilizing HEPA-filtered exhaust systems to prevent cross-contamination of the wider facility[4].
Validation Checkpoint: A robust protocol must be self-validating. Before handling the active compound, perform a dry run using a fluorescent surrogate powder (e.g., riboflavin) and a UV light. This validates that your specific weighing technique and the VBE's airflow successfully prevent the generation of fugitive dust outside the containment zone.
Personal Protective Equipment (PPE) Matrix
Because of the lipophilicity of the aromatic amine and the systemic risk of the halogenated moiety, standard woven laboratory coats and single-layer gloves are scientifically insufficient.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double-layered Nitrile (min 5 mil thickness) | Lipophilic aromatic amines permeate single layers rapidly[2]. The outer glove acts as a sacrificial layer, discarded immediately post-handling. |
| Body Protection | Polyethylene-coated Tyvek suit | Prevents dermal accumulation of micro-dust which easily bypasses the porous weave of standard cotton/polyester lab coats. |
| Respiratory | PAPR with HEPA / Organic Vapor cartridge | Halogenated aromatic dust poses severe inhalation risks[3]. A Powered Air-Purifying Respirator (PAPR) provides positive pressure safety. |
| Eye Protection | Unvented chemical safety goggles | Prevents airborne particulate matter from dissolving into the ocular mucosa. |
Experimental Protocol: Safe Weighing and Transfer
This step-by-step methodology ensures that the compound remains strictly contained and that the operator's exposure is minimized through deliberate, calculated movements.
Operational workflow for the safe weighing and transfer of HPAPI powders.
Step-by-Step Methodology:
-
Preparation and Donning: Don all required PPE in the anteroom. Inspect inner and outer gloves for micro-tears.
-
Containment Verification: Verify the VBE or isolator flow monitor indicates optimal negative pressure. Line the work surface with anti-static, chemical-absorbent bench paper.
-
Material Introduction: Transfer the sealed primary container of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid into the VBE using a continuous liner or pass-box[1]. Allow 3 minutes for the airflow to stabilize to prevent wake-effect turbulence.
-
Static Mitigation: Organic powders hold static charges that cause "fly-away" aerosolization. Use an anti-static ionizer bar within the VBE and employ grounded, conductive spatulas (e.g., stainless steel, never plastic).
-
Weighing: Tare the secondary container (e.g., an amber glass vial). Carefully transfer the required mass. Cap the secondary container tightly while still inside the VBE.
-
Decontamination (Wash-in-Place): Wipe down the exterior of the secondary container with a solvent-dampened lint-free wipe (e.g., 70% Isopropanol) to remove invisible surface contamination before it exits the enclosure[1].
-
Doffing: Remove outer gloves inside the VBE and dispose of them in the solid waste receptacle. Exit the VBE, remove the Tyvek suit, and finally remove the inner gloves and safety glasses. Wash hands immediately with soap and water.
Decontamination and Waste Disposal Plan
Due to the halogenated nature of the compound, it must never be mixed with standard non-halogenated organic waste. Improper disposal can lead to severe environmental accumulation and regulatory violations[4][5].
| Waste Stream | Classification | Disposal Method |
| Excess Chemical / Aliquots | Halogenated Organic Solid | High-temperature incineration by a certified vendor. Do not mix with non-halogenated waste. |
| Contaminated PPE / Wipes | Solid Hazardous Waste | Seal in continuous liners or double-bagged chemical waste bags using the twist-tie-cut method[1]. |
| Aqueous Washings | Halogenated Aqueous Waste | Segregate into designated, clearly labeled carboys. Do not discharge to municipal wastewater[5]. |
Emergency Spill Response Protocol: If a spill occurs outside the primary containment (VBE):
-
Evacuate: Immediately evacuate the area and allow HVAC HEPA filters to clear airborne dust (minimum 15 minutes).
-
Suit Up: Re-enter only while wearing a PAPR and a full chemical suit.
-
Suppress: Do NOT dry sweep. Cover the spill with absorbent pads dampened with a compatible solvent (e.g., isopropanol) to suppress dust generation[5].
-
Collect: Collect the material using non-sparking tools and place it directly into a hazardous waste drum for incineration.
References
-
Title: Hydrocarbons, Halogenated Aromatic Source: URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: URL: [Link]
-
Title: Best Practices For Handling Potent APIs Source: URL: [Link]
-
Title: Engineering Controls Within HPAPI Manufacturing Source: URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
